molecular formula C19H23N3O.HCl B1191885 Ro 1138452 hydrochloride

Ro 1138452 hydrochloride

Cat. No.: B1191885
M. Wt: 345.87
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selective prostacyclin IP receptor antagonist (pKi = 8.3). Exhibits no affinity at other prostanoid receptors (EP1-4, FP and TP) in a radioligand binding assay. Demonstrates analgesic activity in rats. Orally bioavailable.

Properties

Molecular Formula

C19H23N3O.HCl

Molecular Weight

345.87

Synonyms

4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Ro 1138452 Hydrochloride and the IP Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ro 1138452 hydrochloride is a high-affinity, selective antagonist targeting the Prostacyclin Receptor (IP Receptor) .[1][2][3] Unlike non-selective NSAIDs that inhibit upstream prostaglandin synthesis, Ro 1138452 precisely blocks the interaction between prostacyclin (PGI2) and its specific G-protein coupled receptor (GPCR).

This compound is a critical tool for dissecting the role of the IP receptor in nociception (pain), inflammation, and cardiovascular homeostasis. Its high selectivity over other prostanoid receptors (EP1–4, DP, FP, TP) makes it the gold standard for isolating IP receptor-mediated signaling events in complex biological systems.

Target Receptor Profile: The IP Receptor

The primary target of Ro 1138452 is the IP Receptor (Prostanoid IP receptor), a member of the Class A (Rhodopsin-like) GPCR family.

Signaling Mechanism

Upon activation by its endogenous ligand, Prostacyclin (PGI2), the IP receptor undergoes a conformational change that couples primarily to the G


s  protein. This initiates the canonical adenylyl cyclase (AC) pathway:
  • Activation: Ligand binding triggers G

    
    s dissociation.
    
  • Transduction: G

    
    s activates Adenylyl Cyclase.
    
  • Messenger: ATP is converted to cyclic AMP (cAMP).

  • Effect: cAMP activates Protein Kinase A (PKA), leading to phosphorylation of downstream effectors (e.g., CREB, ion channels).

Physiological Outcome:

  • Vascular Smooth Muscle: Vasodilation (relaxation).

  • Platelets: Inhibition of aggregation (anti-thrombotic).

  • Sensory Neurons: Sensitization of nociceptors (hyperalgesia).

Pathway Visualization

IP_Receptor_Signaling Ro1138452 Ro 1138452 (Antagonist) IPR IP Receptor (GPCR) Ro1138452->IPR Blocks PGI2 Prostacyclin (PGI2) (Agonist) PGI2->IPR Activates Gs Gαs Protein IPR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP->cAMP ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Vasodilation / Anti-Aggregation PKA->Effect Phosphorylation Cascade

Figure 1: The IP Receptor Signaling Cascade and the blockade point of Ro 1138452.

Mechanism of Action & Selectivity

Binding Kinetics

Ro 1138452 acts as a competitive antagonist .[3] It competes directly with PGI2 (and synthetic analogs like Cicaprost or Iloprost) for the orthosteric binding site on the receptor.

  • Affinity (pKi): ~9.3 in human platelets; ~8.7–9.0 in recombinant cell lines (CHO-K1).[4][5]

  • Potency (pA2): ~8.2–8.4 in functional vasorelaxation assays.

Selectivity Profile

One of the defining features of Ro 1138452 is its "clean" profile against other prostanoid receptors, which often cross-react with generic ligands.

Receptor TargetAffinity (pKi / IC50)Interaction Type
IP Receptor (Human) 9.3 ± 0.1 Primary Target (Antagonist)
EP1, EP3, EP4< 6.0Negligible
TP (Thromboxane)< 5.1Negligible
Imidazoline I28.3Secondary Off-Target
PAF Receptor7.9Secondary Off-Target

Expert Insight: While highly selective for IP over other prostanoid receptors, researchers must be aware of the off-target affinity for Imidazoline I2 and PAF receptors . If your experimental model involves significant PAF signaling, controls using specific PAF antagonists (e.g., WEB 2086) are mandatory to validate that the observed effects are IP-mediated.

Experimental Protocols

In Vitro Functional Assay: cAMP Accumulation

Objective: To quantify the antagonistic potency of Ro 1138452 against an IP agonist (e.g., Iloprost).

Materials:

  • CHO-K1 cells stably expressing human IP receptor.[1][3][4][5]

  • Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor).

  • Agonist: Iloprost or Cicaprost.[3]

  • Detection: HTRF or ELISA cAMP kit.

Protocol:

  • Cell Prep: Harvest cells and resuspend in Assay Buffer containing IBMX. Causality: IBMX prevents the degradation of cAMP, ensuring the signal accumulates to measurable levels.

  • Pre-incubation: Incubate cells with varying concentrations of Ro 1138452 (1 nM – 10 µM) for 30 minutes at 37°C. Causality: Allows the antagonist to reach equilibrium occupancy at the receptor before the agonist is introduced.

  • Stimulation: Add Agonist (at EC80 concentration) and incubate for 15–30 minutes .

  • Lysis & Detection: Lyse cells and quantify cAMP levels using standard HTRF/ELISA protocols.

  • Analysis: Plot % Inhibition vs. Log[Antagonist]. Calculate IC50 and Ki using the Cheng-Prusoff equation.

In Vivo Preparation: Solubility & Dosing

Solubility: Ro 1138452 is lipophilic.

  • Stock: Dissolve in 100% DMSO (up to 20-30 mg/mL).

  • Working Solution: Dilute at least 1:10 into aqueous buffer (PBS) or suspend in 0.5% Methylcellulose for oral gavage.

  • Warning: Rapid precipitation can occur in saline. Always vortex immediately upon dilution.

Standard Dosing (Rat Models):

  • Intravenous (i.v.): 1 – 10 mg/kg.[1][4][5]

  • Oral (p.o.): 3 – 100 mg/kg.[1][4][5]

  • Efficacy: Significant reduction in carrageenan-induced hyperalgesia and edema is typically observed at 10–30 mg/kg (p.o.).

Experimental Workflow Diagram

Experimental_Workflow Stock Stock Prep DMSO (20mg/mL) Dilution Dilution 1:1000 in Buffer (+IBMX) Stock->Dilution Vortex PreInc Pre-Incubation 30 min @ 37°C (Equilibrium) Dilution->PreInc Add Cells Challenge Agonist Challenge (Iloprost EC80) PreInc->Challenge Add Agonist Readout Readout cAMP / Platelet Aggregation Challenge->Readout 15-30 min

Figure 2: Step-by-step workflow for validating Ro 1138452 activity in vitro.

References

  • Bley, K. R., et al. (2006). "RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists." British Journal of Pharmacology, 147(3), 335–345.[1]

  • Ayer, L. M., et al. (2008). "4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452) is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells."[1] Journal of Pharmacology and Experimental Therapeutics, 324(2), 815-826.[1]

  • Clark, R. L., et al. (2004). "Discovery and SAR of 2-(phenylamino)-imidazolines as prostacyclin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 14(4), 1053-1056.

Sources

Ro 1138452 hydrochloride discovery and development

Author: BenchChem Technical Support Team. Date: February 2026

A Selective IP Receptor Antagonist for Prostanoid Research

Executive Summary

Ro 1138452 hydrochloride is a high-affinity, selective antagonist of the prostacyclin receptor (IP receptor).[1][2] Developed by Roche Palo Alto, this compound serves as a critical chemical probe for dissecting the physiological roles of prostacyclin (PGI₂), particularly in nociception, inflammation, and vascular tone. Unlike earlier tools that lacked specificity, Ro 1138452 distinguishes IP receptor activity from other prostanoid receptors (EP, DP, TP) with high selectivity, although it retains some affinity for imidazoline I₂ binding sites.

Chemical Identity & Properties

For reproducible experimental outcomes, accurate handling of the hydrochloride salt is essential. The imidazoline moiety renders the compound sensitive to pH changes in aqueous solution.

PropertySpecification
Chemical Name (4,5-dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine hydrochloride
Molecular Formula C₁₉H₂₃N₃O[3][4] · HCl
Molecular Weight ~345.87 g/mol (Salt form)
Solubility DMSO (>20 mg/mL), Ethanol (>10 mg/mL), Water (Low/Sparingly soluble)
Appearance White to off-white solid
Storage -20°C (Solid); Solutions stable at -80°C for <1 month

Handling Directive: Always prepare a stock solution in DMSO (e.g., 10 mM) before diluting into aqueous buffers. Direct dissolution in neutral pH buffer may result in precipitation due to the lipophilic nature of the isopropoxy-benzyl group.

Pharmacology & Mechanism of Action[4]
2.1 Mechanism

Ro 1138452 functions as a competitive antagonist at the IP receptor.[1][2][3] Under physiological conditions, Prostacyclin (PGI₂) binds to the IP receptor, a G-protein-coupled receptor (GPCR). This interaction induces a conformational change that activates the Gs alpha subunit (


), stimulating Adenylyl Cyclase (AC) to convert ATP into cyclic AMP (cAMP).

Ro 1138452 occupies the orthosteric binding site, preventing PGI₂ (or stable analogs like Cicaprost/Iloprost) from engaging the receptor, thereby silencing the downstream cAMP signaling cascade.

2.2 Signaling Pathway Visualization

IP_Signaling PGI2 Prostacyclin (PGI2) (Agonist) IP_Rec IP Receptor (GPCR) PGI2->IP_Rec  Binds Ro113 Ro 1138452 (Antagonist) Ro113->IP_Rec  Blocks Gs Gs Protein IP_Rec->Gs  Activates AC Adenylyl Cyclase Gs->AC  Stimulates cAMP cAMP Accumulation AC->cAMP  Synthesizes PKA PKA Activation (Vasorelaxation/Pain) cAMP->PKA  Triggers

Figure 1: Mechanism of Action. Ro 1138452 competitively inhibits the PGI₂-driven Gs-cAMP cascade.

2.3 Potency & Selectivity Data

The compound exhibits nanomolar affinity, making it highly potent. However, researchers must control for off-target binding at high concentrations.

TargetParameterValueNote
Human IP Receptor

9.3 ± 0.1High Affinity (Platelets)
Recombinant IP

8.7 - 9.0CHO Cells
Functional Potency

8.1 - 8.4Smooth Muscle Relaxation
Imidazoline I₂

8.3Critical Control: Off-target binding
PAF Receptor

7.9Platelet Activating Factor
EP / TP / DP

< 6.0Negligible affinity
Experimental Protocols
Protocol A: Functional cAMP Inhibition Assay (In Vitro)

Objective: Validate antagonism by measuring the inhibition of agonist-induced cAMP accumulation in CHO-K1 cells expressing human IP receptor.[1]

Reagents:

  • CHO-K1-hIP cells.[1][2][3]

  • Agonist: Carbaprostacyclin (cPGI₂) or Iloprost.

  • Detection Kit: TR-FRET (e.g., HTRF) or AlphaScreen cAMP kit.

  • Assay Buffer: HBSS + 5 mM HEPES + 0.1% BSA + 0.5 mM IBMX (Phosphodiesterase inhibitor).

Workflow:

  • Cell Prep: Harvest CHO-K1 cells and resuspend in Assay Buffer at

    
     cells/mL.
    
  • Antagonist Pre-incubation:

    • Dispense 5 µL of Ro 1138452 (diluted in buffer) into a 384-well plate.

    • Add 5 µL of cell suspension (~5,000 cells/well).

    • Incubate for 15 minutes at Room Temperature (RT). This allows the antagonist to reach equilibrium binding.

  • Agonist Challenge:

    • Add 5 µL of cPGI₂ at its

      
       concentration (typically ~10-30 nM).
      
    • Incubate for 30 minutes at RT.

  • Lysis & Detection:

    • Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per kit instructions.

    • Incubate 1 hour.

  • Read: Measure fluorescence ratio (665/620 nm).

  • Analysis: Plot % Inhibition vs. Log[Ro 1138452]. Expect

    
     in the 10–100 nM range depending on agonist concentration.
    
Protocol B: Ex Vivo Platelet Aggregation

Objective: Confirm physiological relevance by blocking PGI₂-mediated inhibition of platelet aggregation.

  • Preparation: Isolate Human Platelet-Rich Plasma (PRP).

  • Induction: Use ADP (5-10 µM) to induce aggregation.

  • Agonist Control: Establish that Cicaprost (10 nM) inhibits this ADP-induced aggregation.

  • Antagonism:

    • Pre-incubate PRP with Ro 1138452 (0.1 - 1.0 µM) for 2 minutes.

    • Add Cicaprost (10 nM).[3]

    • Add ADP (5-10 µM).

  • Result: Ro 1138452 should restore platelet aggregation (reversing the Cicaprost effect).[5]

Experimental Workflow Visualization

Assay_Workflow Start Start: Cell/Platelet Prep PreInc Pre-Incubation (Ro 1138452 + Target) 15 min Start->PreInc  Equilibration Challenge Agonist Challenge (Add PGI2 analog) 30 min PreInc->Challenge  Competition Readout Signal Detection (cAMP or Aggregation) Challenge->Readout  Response Analysis Data Analysis (Calculate IC50 / pA2) Readout->Analysis  Quantification

Figure 2: Standard Assay Workflow. Pre-incubation is critical for accurate affinity estimation.

In Vivo Applications & Dosing

Ro 1138452 is suitable for rodent models, particularly for investigating inflammatory pain.

  • Route: Intravenous (i.v.) or Oral (p.o.).[1][3]

  • Vehicle:

    • i.v.: Saline (if pH adjusted) or 10% DMSO/Water.

    • p.o.: 0.5% Methylcellulose or Tween-80 suspension.

  • Effective Doses:

    • Analgesia (Acetic acid writhing): 1–10 mg/kg (i.v.).[1][3]

    • Anti-inflammatory (Carrageenan edema): 3–100 mg/kg (p.o.).[1][3]

  • Pharmacokinetics: Rapid clearance is observed in rats; plasma half-life is relatively short. Ensure dosing aligns with the peak inflammatory window of the specific model.

References
  • Clark, R. L., et al. (2004).[3] "Discovery and SAR of 2-(phenylamino)-imidazolines as prostacyclin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 14(4), 1053-1056.

  • Bley, K. R., et al. (2006).[2] "Ro 1138452 and Ro 3244794: Characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists." British Journal of Pharmacology, 147(3), 335-345.

  • Chow, B., et al. (2006). "Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations."[2][6] British Journal of Pharmacology, 149(2), 183-192.

  • Jett, M. F., et al. (2005). "Antihyperalgesic and anti-inflammatory actions of the selective IP receptor antagonist Ro 1138452."[1][3] Proceedings of the 11th World Congress on Pain, Abstract.

Sources

Technical Monograph: Biological Activities of Ro 1138452 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: Ro 1138452 hydrochloride (also known as CAY10441) Primary Target: Prostacyclin (IP) Receptor Mechanism: Selective Competitive Antagonist

Executive Technical Summary

This compound is a high-affinity, selective antagonist of the prostacyclin (IP) receptor.[1][2] Unlike earlier generation prostanoid antagonists which suffered from poor selectivity across the EP (PGE2) receptor subtypes, Ro 1138452 demonstrates a clean pharmacological profile, making it a critical tool for dissecting the specific roles of PGI2 in nociception, inflammation, and vascular tone.

This guide details the compound's biological activity, providing validated protocols for its application in signal transduction assays and in vivo models.

Mechanism of Action & Signaling Pathway

The IP receptor is a G-protein-coupled receptor (GPCR) primarily coupled to the Gs


 subunit. Under physiological conditions, binding of the endogenous ligand Prostacyclin (PGI2) or stable analogs (e.g., Cicaprost, Iloprost) induces a conformational change that activates Adenylyl Cyclase (AC).

The Antagonistic Mechanism: Ro 1138452 functions as a competitive antagonist.[3][4][5] It binds to the orthosteric site of the IP receptor, preventing agonist docking. This blockade inhibits the downstream accumulation of cyclic AMP (cAMP) and the subsequent phosphorylation events mediated by Protein Kinase A (PKA).

Visualization: IP Receptor Signal Transduction & Blockade

The following diagram illustrates the canonical pathway and the specific intervention point of Ro 1138452.

IP_Receptor_Pathway PGI2 Agonist (Prostacyclin/Cicaprost) IPR IP Receptor (Gs-Coupled) PGI2->IPR Activates Ro Ro 1138452 (Antagonist) Ro->IPR Blocks (Competitive) AC Adenylyl Cyclase IPR->AC Stimulates (Gs) cAMP cAMP Accumulation AC->cAMP Catalyzes PKA Protein Kinase A (Activation) cAMP->PKA Activates Response Biological Output: Vasorelaxation Nociceptor Sensitization PKA->Response Modulates

Figure 1: Ro 1138452 competitively inhibits the IP receptor, preventing Gs-mediated cAMP accumulation.[1]

Biological Profile and Selectivity

To ensure experimental rigor, researchers must understand the affinity and selectivity limits of the compound. Ro 1138452 is highly selective for IP but possesses minor off-target activities at high concentrations.

Table 1: Binding Affinity and Selectivity Profile
Receptor TargetParameterValueSpecies/TissueSignificance
IP Receptor pKi 9.3 ± 0.1 Human PlateletsPrimary Target (Nanomolar potency)
IP ReceptorpKi8.7 ± 0.06Recombinant (CHO)High affinity in expression systems
IP ReceptorpA28.2 - 8.4Isolated VesselsPotent functional antagonism
EP1 - EP4pKi< 5.0 - 5.7VariousNegligible cross-reactivity
TP / FPpKi< 5.1VariousNegligible cross-reactivity
Imidazoline I2pKi8.3Rat BrainPotential off-target at high doses
PAF ReceptorpKi7.9Rabbit PlateletsPotential off-target at high doses

Senior Scientist Note: While the pKi for Imidazoline I2 and PAF receptors is relatively high, the functional blockade of IP receptors typically occurs at concentrations (10–100 nM) well below the threshold where these off-target effects become confounding, provided dose-response curves are carefully designed.

Experimental Protocols

Preparation of Stock Solutions

Proper solubilization is the first step in a reproducible experiment.

  • Molecular Weight: 345.87 g/mol

  • Solubility:

    • DMSO: Soluble to 100 mM (Recommended for Stock).

    • Water: Soluble to 100 mM (pH dependent; stability lower than DMSO).

    • Ethanol: Soluble to 20 mM.

Protocol:

  • Dissolve 10 mg of this compound in 289 µL of high-grade DMSO to achieve a 100 mM Stock .

  • Aliquot into light-protected vials (compound is light sensitive).

  • Store at -20°C (stable for >6 months).

  • Working Solution: Dilute the DMSO stock at least 1:1000 into the assay buffer (e.g., PBS or Tyrode’s) immediately before use to minimize solvent cytotoxicity.

In Vitro Functional Assay: cAMP Inhibition

This assay validates the compound's activity by measuring its ability to shift the dose-response curve of an IP agonist (e.g., Cicaprost).

Workflow Logic: Since Ro 1138452 is an antagonist, it has no effect on cAMP levels alone.[1] The experimental design requires pre-incubation with the antagonist followed by stimulation with an agonist.

cAMP_Protocol Step1 Cell Seeding (CHO-K1-hIP or Platelets) Step2 Pre-Incubation Add Ro 1138452 (15-30 mins @ 37°C) Step1->Step2 Equilibration Step3 Agonist Challenge Add Cicaprost (15 mins) Step2->Step3 Blockade Step4 Lysis & Detection (FRET/ELISA for cAMP) Step3->Step4 Measurement

Figure 2: Sequential workflow for validating IP receptor antagonism.

Step-by-Step Methodology:

  • Cell Prep: Use CHO cells stably expressing human IP receptor or washed human platelets. Suspend in Tyrode’s buffer containing IBMX (0.5 mM) to prevent cAMP degradation.

  • Antagonist Loading: Add Ro 1138452 at varying concentrations (e.g., 1 nM, 10 nM, 100 nM) to the wells.

  • Incubation: Incubate for 20 minutes at 37°C. This allows the antagonist to reach equilibrium occupancy of the receptors.

  • Agonist Stimulation: Add the IP agonist (e.g., Carbaprostacyclin or Cicaprost) at its EC80 concentration. Incubate for 15 minutes.

  • Termination: Terminate the reaction (e.g., using lysis buffer provided by the cAMP detection kit).

  • Analysis: Measure cAMP. A successful result shows a rightward shift in the agonist dose-response curve (Schild analysis) or a concentration-dependent reduction in maximal cAMP accumulation.

In Vivo Application: Anti-Hyperalgesic Activity

Ro 1138452 is orally bioavailable and effective in rodent models of inflammatory pain.[1]

  • Model: Carrageenan-induced mechanical hyperalgesia.[1][5][6][7]

  • Dosing:

    • Oral (p.o.): 3 – 30 mg/kg.

    • Intravenous (i.v.):[1][5][6] 1 – 10 mg/kg.[1][5][6]

  • Vehicle: 0.5% Methylcellulose or Saline with 5% DMSO/5% Tween-80 (for solubility).

Key Observation: The compound should significantly increase the paw withdrawal threshold (reduce pain) in the inflamed paw compared to vehicle control, confirming the role of peripheral IP receptors in sensitizing nociceptors.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9931365, Ro 1138452. [Link]

  • Bley, K. R., et al. (2006).[3] RO1138452 and RO3244794: Characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists.[5][6] British Journal of Pharmacology. [Link]

  • Wilson, R. J., et al. (2010). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations.[3][8] European Journal of Pharmacology. [Link]

Sources

Ro 1138452 hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

High-Affinity, Selective Antagonist of the Prostacyclin (IP) Receptor[1][2]

Executive Summary

Ro 1138452 hydrochloride (also known as CAY10441) is a synthetic, non-prostanoid small molecule that functions as a high-affinity, competitive antagonist at the prostacyclin (IP) receptor.[1][2] Unlike earlier generation antagonists that suffered from poor selectivity against other prostanoid receptors (EP, TP, DP), Ro 1138452 exhibits a high degree of specificity, making it a critical tool for dissecting the physiological roles of prostacyclin (PGI2) in vascular homeostasis, inflammation, and nociception.

This guide provides a rigorous technical analysis of the compound's chemical architecture, pharmacological mechanism, and validated experimental protocols for its application in drug discovery and basic research.

Chemical Architecture & Physicochemical Properties

The structural core of Ro 1138452 is a 2-(phenylamino)imidazoline scaffold.[3] This pharmacophore mimics the electrostatic properties required to bind the IP receptor's orthosteric site but lacks the functional groups necessary to induce the conformational change that activates the Gs-protein coupling.

2.1 Structural Identity
  • IUPAC Name: N-[4-[4-(propan-2-yloxy)benzyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine hydrochloride

  • Common Identity: Ro 1138452 HCl; CAY10441

  • CAS Number: 221529-58-4 (free base) / 835616-60-9 (HCl salt)

2.2 Physicochemical Data Table
PropertyValueContext/Notes
Molecular Formula C₁₉H₂₃N₃O · HClHydrochloride salt enhances aqueous solubility.
Molecular Weight 345.87 g/mol Suitable for cell membrane penetration.
Solubility (Water) ~100 mMHigh solubility facilitates aqueous working solutions.
Solubility (DMSO) ~100 mMPreferred solvent for long-term stock storage.
Solubility (Ethanol) SolubleAlternative organic solvent.
Appearance White to off-white solidHygroscopic; store desiccated.
pKi (Human IP) 9.3 ± 0.1High affinity in platelet membranes.[1][4]
pKi (Recombinant) 8.7 ± 0.06Consistent affinity in CHO expression systems.[4]
Pharmacological Mechanism & Signaling Topology

Ro 1138452 acts as a competitive antagonist.[1][3][4] Under basal conditions, the IP receptor couples to the Gαs subunit. Upon agonist binding (e.g., PGI2, Cicaprost), Adenylyl Cyclase (AC) is activated, converting ATP to cAMP. This second messenger activates Protein Kinase A (PKA), leading to phosphorylation of downstream effectors (e.g., VASP) that result in vasodilation and inhibition of platelet aggregation.

Mechanism of Action: Ro 1138452 occupies the ligand-binding pocket of the IP receptor, sterically preventing agonist access. This blockade halts the Gs-cAMP signaling cascade.

3.1 Signaling Pathway Diagram

The following diagram illustrates the competitive antagonism within the IP receptor signaling cascade.

IP_Receptor_Signaling Agonist Agonist (PGI2 / Cicaprost) IP_Rec IP Receptor (GPCR) Agonist->IP_Rec Activates Antagonist Ro 1138452 (Antagonist) Antagonist->IP_Rec Blocks (Competitive) Gs Gs Protein IP_Rec->Gs Couples AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC Substrate PKA PKA (Protein Kinase A) cAMP->PKA Activates Response Physiological Response (Vasodilation / Anti-aggregation) PKA->Response Phosphorylation Cascade

Figure 1: Competitive antagonism of the Gs-coupled IP receptor pathway by Ro 1138452.[1]

Validated Experimental Protocols

As a Senior Scientist, I emphasize that reproducibility starts with solution chemistry . The hydrochloride salt form offers excellent water solubility, but for long-term stability and consistency across assays, DMSO stocks are recommended.

Protocol 1: Preparation of "Golden Standard" Stock Solutions

Objective: Create a stable 10 mM stock solution for long-term storage (-20°C).

  • Mass Calculation:

    • Target Concentration: 10 mM[1][3]

    • Volume: 1 mL[1][4]

    • Required Mass:

      
      .
      
  • Solvent Addition:

    • Weigh ~3.5 mg of Ro 1138452 HCl into a sterile, amber glass vial (to protect from light).

    • Calculate exact DMSO volume:

      
      .
      
    • Add molecular biology grade DMSO (anhydrous).

  • Solubilization:

    • Vortex vigorously for 30 seconds.

    • Self-Validation Check: Inspect for any particulate matter. The solution must be crystal clear. If particulates persist, sonicate for 2 minutes at room temperature.

  • Aliquot & Storage:

    • Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

    • Store at -20°C (stable for >1 year) or -80°C (stable for >2 years).

Protocol 2: In Vitro cAMP Inhibition Assay (Functional Validation)

Objective: Verify antagonist potency (IC50) in CHO-K1 cells overexpressing human IP receptor.[1][4]

Workflow Logic: This assay relies on stimulating the cells with an agonist (Cicaprost) to raise cAMP levels, then measuring the dose-dependent reduction of this signal by Ro 1138452.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1-hIP cells in a 96-well plate (20,000 cells/well). Incubate overnight.

  • Pre-incubation (Antagonist):

    • Prepare serial dilutions of Ro 1138452 in assay buffer (HBSS + 20 mM HEPES + IBMX).

    • Note: IBMX (phosphodiesterase inhibitor) is crucial to prevent cAMP degradation, ensuring the signal measured reflects synthesis only.

    • Add Ro 1138452 to cells (Concentration range: 0.1 nM to 10 µM).

    • Incubate for 15 minutes at 37°C.

  • Stimulation (Agonist):

    • Add Cicaprost at a concentration of EC80 (typically ~10-30 nM) to all wells.

    • Incubate for 30 minutes at 37°C.

  • Lysis & Detection:

    • Lyse cells and quantify cAMP using a TR-FRET or ELISA based cAMP detection kit.

  • Data Analysis:

    • Plot Log[Ro 1138452] vs. % Inhibition of cAMP.

    • Fit to a sigmoidal dose-response curve (variable slope) to determine IC50.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Preparation cluster_1 Cellular Assay cluster_2 Analysis Stock 10 mM Stock (DMSO) Dilution Serial Dilution (Buffer + IBMX) Stock->Dilution PreInc Add Antagonist (15 min) Dilution->PreInc Seed Seed CHO-hIP Cells Seed->PreInc Stim Add Agonist (Cicaprost, 30 min) PreInc->Stim Lysis Cell Lysis Stim->Lysis Detect cAMP Quant (TR-FRET) Lysis->Detect Curve IC50 Calculation Detect->Curve

Figure 2: Step-by-step workflow for validating Ro 1138452 potency via cAMP inhibition.

Selectivity Profile & Specificity

A major advantage of Ro 1138452 is its "clean" pharmacological profile compared to older IP antagonists.

Receptor TargetAffinity (pKi / IC50)Interpretation
IP (Prostacyclin) 9.3 (pKi) Primary Target (Potent)
EP1, EP2, EP3, EP4< 5.0 (pKi)Negligible affinity (Selective)
TP (Thromboxane)< 5.0 (pKi)No interference with clotting
Imidazoline I28.3 (pKi)Potential off-target effect at high doses
PAF Receptor7.9 (pKi)Secondary off-target; monitor in platelet assays

Scientist's Note: While highly selective against other prostanoids, the affinity for Imidazoline I2 and PAF receptors means that at very high concentrations (>1 µM), non-IP mediated effects may be observed. Always perform a concentration-response curve; do not rely on a single high-dose point.

References
  • Clark, R. D., et al. (2004).[5][2][3][4] Discovery and SAR development of 2-(phenylamino) imidazolines as prostacyclin receptor antagonists.[5][2] Bioorganic & Medicinal Chemistry Letters, 14(4), 1053-1056.[2]

  • Jones, R. L., et al. (2006).[5][2] Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations.[5][2][3][6] British Journal of Pharmacology, 149(1), 110-120.[2]

  • Bley, K. R., et al. (2006).[5][3] RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists.[5][4] British Journal of Pharmacology, 147(3), 335-345.

  • Cayman Chemical. (n.d.). CAY10441 Product Information. Cayman Chemical Datasheet.

Sources

Pharmacological profile of Ro 1138452 hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Profile of Ro 1138452 Hydrochloride

Executive Summary

This compound (also identified as CAY10441) is a high-affinity, selective antagonist of the prostacyclin receptor (IP receptor).[1][2] Unlike non-selective NSAIDs that inhibit prostanoid synthesis globally, Ro 1138452 allows researchers to isolate and blockade the specific downstream effects of prostacyclin (PGI2) without disrupting the biosynthesis of other arachidonic acid metabolites.

This compound is critical for distinguishing IP-mediated signaling (vasodilation, anti-aggregation) from effects mediated by EP (PGE2) receptors, particularly in complex tissues like the pulmonary vasculature and platelets.

Chemical & Physical Specifications

PropertySpecification
IUPAC Name 4,5-dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine
CAS Number 221529-58-4 (Free base)
Molecular Formula C₁₉H₂₃N₃O[2][3][4] • HCl
Solubility DMSO (>25 mg/mL), Ethanol (>25 mg/mL), DMF (>30 mg/mL)
Stability Store at -20°C (Solid); Solutions stable for <24h at 4°C
Appearance Crystalline Solid

Pharmacodynamics & Mechanism of Action

Core Mechanism

The IP receptor is a G-protein-coupled receptor (GPCR) that primarily couples to Gαs . Under physiological conditions, binding of the endogenous agonist Prostacyclin (PGI2) triggers the dissociation of the Gαs subunit, which activates Adenylyl Cyclase (AC). This results in the conversion of ATP to cyclic AMP (cAMP), activating Protein Kinase A (PKA).

Ro 1138452 acts as a competitive antagonist , occupying the orthosteric binding site of the IP receptor. This blockade prevents the conformational change required for Gs-coupling, effectively silencing the PGI2-IP-cAMP axis.

Signaling Pathway Visualization

IP_Signaling_Blockade PGI2 Prostacyclin (PGI2) (Agonist) IP_Rec IP Receptor (GPCR) PGI2->IP_Rec Activates Ro Ro 1138452 (Antagonist) Ro->IP_Rec Blocks Gs Gαs Protein IP_Rec->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Vasodilation & Anti-Aggregation PKA->Response Mediates

Figure 1: Mechanism of Action. Ro 1138452 competitively inhibits the IP receptor, preventing Gs-mediated cAMP accumulation.[1]

Selectivity & Affinity Profile

Ro 1138452 is highly selective for the IP receptor over other prostanoid receptors (EP1-4, DP, FP, TP).[2] However, researchers must be aware of specific off-target interactions at high concentrations.

Target ReceptorParameterValueNotes
Human IP Receptor pKi 9.3 ± 0.1 High Affinity (Primary Target)
Recombinant IP pKi 8.7 - 9.0 Consistent across systems
EP1 - EP4 BindingNegligible>1000-fold selectivity
TP (Thromboxane) BindingNegligibleCrucial for platelet studies
Imidazoline I₂ pKi~8.3Critical Off-Target : Use controls in neural tissue
α₂-Adrenergic pKi~6.5Moderate affinity; relevant in vascular tone studies

Validated Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating controls (positive/negative) to confirm that observed effects are due to IP blockade and not assay artifacts.

Protocol A: Functional Blockade in Platelet-Rich Plasma (PRP)

Objective: Quantify the inhibition of anti-aggregatory effects of PGI2 analogs (e.g., Cicaprost).

  • Preparation: Collect human venous blood into citrate (1:9). Centrifuge at 200 x g for 15 min to obtain Platelet-Rich Plasma (PRP).

  • Control Setup (Self-Validation):

    • Vehicle Control: DMSO (<0.1% final).[4]

    • Agonist Control: Cicaprost (IP agonist) dose-response (1 nM - 1 µM).

    • Specificity Control: ADP (2-5 µM) to induce aggregation.

  • Antagonist Incubation: Incubate PRP with Ro 1138452 (10 nM - 1 µM) for 10 minutes at 37°C prior to agonist addition.

  • Challenge: Add Cicaprost (or Iloprost) followed immediately by ADP.

  • Readout: Measure light transmission (aggregation).

  • Analysis: Ro 1138452 should cause a rightward shift in the Cicaprost dose-response curve (Schild plot analysis). A slope of ~1.0 indicates competitive antagonism.

Protocol B: cAMP Accumulation Assay (Cell-Based)

Objective: Verify receptor blockade at the second messenger level.

  • Cell Line: CHO-K1 cells stably expressing human IP receptor or endogenous expression lines (e.g., HEL cells).

  • Pre-Treatment: Treat cells with IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Blockade: Add Ro 1138452 (1 µM) 15 minutes prior to stimulation.

  • Stimulation:

    • Test: Add PGI2 or Cicaprost.

    • Off-Target Control: Add Forskolin (direct AC activator).[5] Ro 1138452 should not inhibit Forskolin-induced cAMP.

  • Lysis & Detection: Lyse cells and quantify cAMP via ELISA or TR-FRET.

  • Validation Criteria: Ro 1138452 must reduce Agonist-induced cAMP to baseline but leave Forskolin-induced cAMP unaffected.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Validation Sample Isolate PRP / Culture Cells PreInc Pre-Incubation (+ IBMX for cAMP) Sample->PreInc Antagonist Add Ro 1138452 (10 min, 37°C) PreInc->Antagonist Agonist Add Agonist (Cicaprost/PGI2) Antagonist->Agonist Measure Measure Response (Aggreg. or cAMP) Agonist->Measure Analysis Schild Plot Analysis Measure->Analysis

Figure 2: Standardized Workflow for validating Ro 1138452 activity in functional assays.

Translational Applications

  • Pulmonary Arterial Hypertension (PAH): Ro 1138452 is used to dissect the contribution of the IP receptor in vasorelaxation studies. It helps confirm if novel vasodilators act via IP or off-target pathways (e.g., EP2).

  • Inflammation & Pain: The compound is used in in vivo models (acetic acid-induced writhing) to demonstrate the role of peripheral IP receptors in nociception.

  • Thrombosis Research: It serves as a negative control to prove that anti-thrombotic agents are working specifically through the prostacyclin pathway rather than direct thrombin inhibition.

References

  • MedKoo Biosciences. Ro 1138452 Product Data & Pharmacology.[3] Retrieved from

  • Cayman Chemical. CAY10441 (Ro 1138452) Product Insert.[3][4] Retrieved from

  • Jones, R.L., et al. (2006). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations.[2][6] British Journal of Pharmacology.[2] Retrieved from

  • IUPHAR/BPS Guide to Pharmacology. Prostanoid Receptors: IP Receptor Antagonists. Retrieved from [3]

  • Tocris Bioscience. this compound: Biological Activity. Retrieved from

Sources

Methodological & Application

Application Note: Protocol for Acetic Acid-Induced Writhing Test with Ro 1138452

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized protocol for evaluating the antinociceptive properties of Ro 1138452 (also known as CAY10441), a highly selective IP (Prostacyclin) receptor antagonist , using the acetic acid-induced writhing test in mice. This model serves as a primary screen for peripherally acting analgesics.[1] The protocol emphasizes proper solubilization of the lipophilic compound, precise timing of administration relative to the algogen challenge, and rigorous data validation against positive controls.

Pharmacological Background & Mechanism[2][3][4]

The Target: Ro 1138452

Ro 1138452 is a potent, selective antagonist of the IP prostanoid receptor.[2][3][4][5][6][7] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes upstream, Ro 1138452 blocks the specific receptor for Prostacyclin (PGI₂) .

  • Mechanism of Action: PGI₂ is a major metabolite of arachidonic acid released during tissue injury. It binds to Gs-coupled IP receptors on peripheral sensory neurons (nociceptors), activating Adenylyl Cyclase (AC). This increases cAMP and activates Protein Kinase A (PKA), which phosphorylates ion channels (e.g., TRPV1, NaV1.8), lowering the firing threshold of the nerve fiber (peripheral sensitization).

  • Intervention: Ro 1138452 prevents this sensitization, thereby reducing the visceral pain response without affecting other prostanoid receptors (EP, DP, TP, FP).

Signaling Pathway Visualization

Ro1138452_Pathway AceticAcid Acetic Acid (Intraperitoneal) Inflammation Peritoneal Inflammation (Bradykinin, Cytokines) AceticAcid->Inflammation COX COX-1 / COX-2 Inflammation->COX PGI2 Prostacyclin (PGI2) COX->PGI2 IP_Rec IP Receptor (Nociceptor Surface) PGI2->IP_Rec Agonist Binding AC Adenylyl Cyclase IP_Rec->AC Gs Activation Ro_Drug Ro 1138452 (Antagonist) Ro_Drug->IP_Rec  BLOCKS cAMP cAMP Increase AC->cAMP Pain Nociceptor Firing (Writhing Behavior) cAMP->Pain Sensitization

Figure 1: Mechanism of action. Ro 1138452 blocks the IP receptor, preventing PGI₂-mediated nociceptor sensitization.

Experimental Design

Animal Model[2][4][5][9][10]
  • Species: Mice (Swiss Webster, ICR, or C57BL/6).

  • Sex: Male (females may be used but estrus cycle can influence pain sensitivity).

  • Weight: 25–30 g.[8]

  • Group Size:

    
     per group to ensure statistical power.
    
Compound Formulation (Critical)

Ro 1138452 is lipophilic and practically insoluble in water. Proper formulation is essential for bioavailability.

  • Stock Solution: Dissolve Ro 1138452 in 100% DMSO to create a 20 mg/mL stock.

  • Working Vehicle (for IP/Oral): 5% DMSO + 5% Tween 80 + 90% Saline (0.9% NaCl).

    • Preparation: Add stock to Tween 80 first, vortex thoroughly, then slowly add warm saline while vortexing to prevent precipitation.

  • Dose Range: 1, 3, 10, and 30 mg/kg.

  • Route: Intraperitoneal (i.p.) or Oral gavage (p.o.). Note: i.p. is preferred for direct comparison with the algogen site, but p.o. is better for translational oral drug development.

Controls
  • Negative Control: Vehicle only (5% DMSO/Tween/Saline).

  • Positive Control: Indomethacin (10 mg/kg, p.o.) or Morphine (5 mg/kg, s.c.).[8]

Detailed Protocol Steps

Phase 1: Acclimatization
  • House animals in a temperature-controlled room (22 ± 2°C) with a 12h light/dark cycle.

  • Fast animals for 2–4 hours prior to oral dosing to standardize absorption (ad libitum water).

  • Acclimate animals to the observation chamber (clear Plexiglas boxes, 20x20x20 cm) for 30 minutes on the day of the experiment to reduce stress-induced analgesia.

Phase 2: Drug Administration
  • Weigh each mouse immediately before dosing.

  • Calculate injection volume (standard: 10 mL/kg).

  • Administer Ro 1138452 or Vehicle.[3][4][9]

    • Pre-treatment Time: 30 minutes for i.p.; 60 minutes for p.o.

Phase 3: Induction of Writhing[1]
  • Prepare 0.6% Acetic Acid solution (v/v) in sterile saline.

    • Recipe: 0.6 mL glacial acetic acid + 99.4 mL 0.9% NaCl.

  • Administer acetic acid solution i.p. at a volume of 10 mL/kg .

    • Technique: Hold the mouse firmly; inject into the lower right quadrant of the abdomen to avoid the bladder and cecum.

Phase 4: Observation & Scoring[1]
  • Immediately place the mouse back into the observation chamber.

  • Latency Period: Wait 5 minutes post-injection to allow the algogen to diffuse.

  • Scoring Window: Count writhes for 10 minutes (Time: T+5 to T+15 min).

  • Definition of a Writhe: A full writhe consists of:

    • Contraction of the abdominal muscles (inward tucking of flanks).

    • Arching of the back.[10]

    • Extension of hind limbs.[1][10]

    • Note: Half-writhes (abdominal contraction without limb extension) should not be counted to maintain rigor.

Workflow Diagram

Workflow Start Acclimation (-90 min) Dose Administer Ro 1138452 (-30/60 min) Start->Dose Induce Inject 0.6% Acetic Acid (0 min) Dose->Induce Pre-treatment Wait Lag Phase (5 min) Induce->Wait Count Count Writhes (10 min duration) Wait->Count Analyze Data Analysis Count->Analyze

Figure 2: Experimental timeline. Precise timing between drug pretreatment and acid induction is critical for reproducibility.

Data Analysis & Validation

Calculation

Calculate the Percentage Inhibition of Writhing (PI) for each test group compared to the vehicle control group:



Statistical Analysis
  • Test: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to Vehicle).

  • Significance:

    
    .
    
  • ED50 Determination: Use non-linear regression (log(agonist) vs. response -- Variable slope) to calculate the effective dose for 50% inhibition.

Expected Results Table

Typical data profile for a successful experiment:

GroupDose (mg/kg)Mean Writhes (± SEM)% InhibitionStatistical Significance
Vehicle -35.4 ± 3.2--
Ro 1138452 328.1 ± 2.820.6%ns
Ro 1138452 1018.5 ± 2.147.7%p < 0.01
Ro 1138452 309.2 ± 1.574.0%p < 0.001
Indomethacin 108.8 ± 1.275.1%p < 0.001

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Inconsistent Writhing Injection error (subcutaneous instead of IP)Ensure needle penetrates the peritoneum (feel the "pop"). Use 27G needle.
Low Vehicle Counts Acetic acid degradation or tolerancePrepare fresh 0.6% solution daily. Ensure mice are "naive" (never tested before).
Precipitation of Drug Poor solubility in salineIncrease Tween 80 concentration to 10% or use 20% HP-β-Cyclodextrin as vehicle.
High Variability Stress/NoisePerform experiment in a quiet, dedicated room. Do not handle mice during the counting phase.

References

  • Jones, R.L., et al. (2006). "Investigation of the prostacyclin (IP) receptor antagonist Ro 1138452 on isolated blood vessel and platelet preparations."[2][3][5][6] British Journal of Pharmacology, 149(1), 110-120.[6]

  • Clark, R.D., et al. (2004).[3] "Discovery and SAR development of 2-(phenylamino) imidazolines as prostacyclin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 14(4), 1053-1056.[6]

  • Cayman Chemical. (n.d.). "CAY10441 (Ro 1138452) Product Information." Cayman Chemical Datasheet.

  • Koster, R., Anderson, M., & De Beer, E.J. (1959). "Acetic acid for analgesic screening." Federation Proceedings, 18, 412. (Seminal method reference).

Sources

Application Note: Dissecting Inflammatory Nociception via IP Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Protocol: Carrageenan-Induced Hyperalgesia Model Using Ro 113-8452[1]

Abstract & Strategic Rationale

This application note details the validation and execution of a Carrageenan-induced hyperalgesia model utilizing Ro 113-8452 , a highly selective antagonist of the Prostacyclin (IP) receptor.

While non-steroidal anti-inflammatory drugs (NSAIDs) broadly inhibit cyclooxygenase (COX) enzymes, they fail to distinguish between the diverse downstream prostanoids (PGE2, PGI2, PGD2). PGI2 (Prostacyclin) is a critical mediator of inflammatory pain sensitization, particularly in the "late phase" of the carrageenan response. Ro 113-8452 serves as a precision tool to isolate the IP receptor-mediated component of inflammatory hypersensitivity, distinguishing it from EP-receptor (PGE2) driven mechanisms.

Key Application: This protocol is optimized for efficacy profiling of IP receptor antagonists and studying the PGI2-cAMP-PKA nociceptive axis.

Mechanism of Action: The PGI2-IP Axis

To design a valid experiment, one must understand the molecular causality. Carrageenan injection triggers a biphasic inflammatory response.[1][2][3] The late phase (3–6 hours post-injection) is driven by the induction of COX-2 and the subsequent release of prostaglandins, specifically PGI2 and PGE2.

  • Ligand Synthesis: COX-2 converts Arachidonic Acid to PGH2, which PGI Synthase converts to PGI2 (Prostacyclin).

  • Receptor Binding: PGI2 binds to the Gs-coupled IP receptor on peripheral nociceptor terminals.

  • Sensitization: Activation of Adenylyl Cyclase (AC) increases cAMP, activating Protein Kinase A (PKA).

  • Hyperalgesia: PKA phosphorylates voltage-gated sodium channels (Nav1.8) and TRPV1, lowering their activation threshold. This results in thermal hyperalgesia and mechanical allodynia .

Ro 113-8452 Intervention: By competitively blocking the IP receptor, Ro 113-8452 prevents the cAMP spike, maintaining the high threshold of nociceptors despite the presence of inflammation.

Figure 1: Signaling Pathway & Drug Target

PGI2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGI2 Prostacyclin (PGI2) COX2->PGI2 IP_Rec IP Receptor (Gs-Coupled) PGI2->IP_Rec  Binds AC Adenylyl Cyclase IP_Rec->AC  Gs Activation Ro Ro 113-8452 (Antagonist) Ro->IP_Rec  Blocks cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Channels Phosphorylation of TRPV1 / Nav1.8 PKA->Channels Pain Hyperalgesia (Sensitization) Channels->Pain

Caption: The PGI2-IP signaling cascade leading to peripheral sensitization. Ro 113-8452 blocks the receptor upstream of cAMP generation.

Compound Preparation & Handling

Ro 113-8452 is lipophilic. Improper solubilization is the #1 cause of experimental failure (high variability).

  • Compound: Ro 113-8452 (CAY10441)[4]

  • Molecular Weight: 309.4[4]

  • Storage: -20°C, desiccated.

  • Solubility Profile: Soluble in DMSO (>25 mg/mL) and Ethanol. Poorly soluble in water.[5]

Formulation Protocol (for Oral/IP Dosing)

Do not attempt to dissolve directly in saline. It will precipitate.

  • Stock Solution: Dissolve Ro 113-8452 in 100% DMSO to create a 50 mg/mL stock.

  • Vehicle Preparation: Prepare 0.5% Methylcellulose (MC) or 0.5% Carboxymethylcellulose (CMC) in sterile water.

  • Final Suspension: Slowly add the DMSO stock to the MC vehicle while vortexing to prevent clumping.

    • Target Final DMSO concentration: ≤ 5% (to avoid vehicle-induced nociception).[6]

    • Alternative Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline (for IP injection).

Experimental Protocol: Carrageenan Model

This protocol uses a prophylactic dosing regimen to demonstrate prevention of hyperalgesia.

4.1 Animals[2][3][7][8][9][10][11]
  • Species: Male Sprague-Dawley Rats (200-250g) or C57BL/6 Mice (20-25g).

  • Acclimation: Animals must be acclimated to the testing environment (plastic boxes on glass/mesh floor) for 30-60 minutes daily for 2 days prior to testing. Stress induces analgesia , which masks hyperalgesia.

4.2 Reagent Setup
  • Induction Agent: Lambda-Carrageenan (Type IV).[12]

  • Preparation: Dissolve 1% or 2% (w/v) in sterile saline. Vortex and heat gently (40°C) to fully dissolve. Note: Lambda-carrageenan does not gel at room temperature, making it injectable.

4.3 Workflow Timeline

The critical window for Ro 113-8452 efficacy is the Prostaglandin Phase (3h - 6h) .

Figure 2: Experimental Timeline

Timeline T_minus_1 T = -1.0 h Baseline Measurement (Von Frey / Hargreaves) T_minus_05 T = -0.5 h Drug Administration (Ro 113-8452 or Vehicle) T_minus_1->T_minus_05 T_0 T = 0 h Induction (Carrageenan i.pl.) T_minus_05->T_0 T_1 T = +1 h Early Phase Read (Histamine/5-HT) T_0->T_1  Acute Edema T_3 T = +3 h Late Phase Read (Prostaglandin Peak) T_1->T_3  COX-2 Induction T_5 T = +5 h Late Phase Read (Sustained) T_3->T_5

Caption: Prophylactic dosing schedule. Note that Ro 113-8452 efficacy is expected at T+3h and T+5h, not T+1h.

4.4 Step-by-Step Execution
  • Baseline (T -1h): Measure baseline Paw Withdrawal Latency (PWL) using the Hargreaves apparatus (thermal) or Paw Withdrawal Threshold (PWT) using Von Frey filaments (mechanical).

    • Exclusion Criteria: Exclude animals with baselines < 8s (hyper-responsive) or > 20s (hypo-responsive).

  • Treatment (T -30min): Administer Ro 113-8452.

    • Route: Oral Gavage (p.o.) or Intraperitoneal (i.p.).[8]

    • Dose Range: 3, 10, 30 mg/kg (Dose-dependency check).

    • Control: Vehicle only.

  • Induction (T 0): Restrain animal gently. Inject 100 µL (rat) or 20 µL (mouse) of 1% Carrageenan into the subplantar surface of the right hind paw.

  • Testing (T +1h, +3h, +5h): Measure PWL/PWT at specified timepoints.

    • Expert Insight: The T+1h timepoint is driven by histamine/serotonin. Ro 113-8452 (IP antagonist) should have minimal effect here. This proves the drug's selectivity for the prostaglandin phase.

Data Analysis & Expected Results
5.1 Calculation

Convert raw latency (seconds) or threshold (grams) to % Maximum Possible Effect (%MPE) to normalize for baseline variability.



(Note: A simpler comparison is often Raw Threshold vs. Time).

5.2 Expected Data Profile

The following table illustrates the expected "Self-Validating" results. If the Vehicle group does not drop at 3h, the induction failed. If Ro 113-8452 works at 1h, the selectivity is questionable.

TimepointVehicle + CarrageenanRo 113-8452 (High Dose) + CarrageenanInterpretation
Baseline 15.0 g15.2 gNormal sensation
1 Hour 6.0 g (Allodynia)6.5 g (No significant change)Early Phase: Histamine driven. IP blockade ineffective.
3 Hours 4.0 g (Peak Pain)10.5 g (Significant Reversal) Late Phase: PGI2 driven. Ro 113-8452 efficacy window.[13]
5 Hours 4.2 g11.0 g (Sustained Effect) Sustained COX-2 activity blocked downstream.
Troubleshooting & Validation
  • Issue: No Hyperalgesia in Vehicle Group.

    • Cause: Carrageenan degraded or injected too deep (into muscle) rather than subcutaneous/subplantar.

    • Fix: Use Lambda-carrageenan; ensure a "bleb" forms under the skin upon injection.

  • Issue: High Variability in Drug Group.

    • Cause: Precipitation of Ro 113-8452 in the gut or peritoneum.

    • Fix: Improve sonication of the suspension; verify homogeneity before every gavage.

  • Issue: Drug works at 1 Hour.

    • Cause: High dose non-specific effects or sedation.

    • Fix: Perform a Rotarod test to rule out motor impairment/sedation.

References
  • Iida, T., et al. (2005). "Characterization of a novel and selective antagonist for the IP receptor, Ro 113-8452." British Journal of Pharmacology.

  • Murata, T., et al. (1997). "Altered pain perception and inflammatory response in mice lacking prostacyclin receptor." Nature.

  • Morris, C.J. (2003). "Carrageenan-Induced Paw Edema in the Rat and Mouse." Methods in Molecular Biology.

  • Pulichino, A.M., et al. (2006). "Presence of a positive feedback loop mechanism for the regulation of COX-2 expression in carrageenan-induced inflammation." Journal of Neuroimmunology.

Sources

Application Note: Functional Characterization of Ro 1138452 Hydrochloride in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This technical guide outlines the standardized protocol for utilizing Ro 1138452 hydrochloride , a highly potent and selective antagonist of the human IP (Prostacyclin) receptor. Unlike standard aggregation assays that measure the induction of clotting, this protocol focuses on a "Reversal of Inhibition" paradigm.

Endogenous Prostacyclin (PGI2) acts as a physiological "brake" on platelets, elevating cAMP to prevent aggregation. Ro 1138452 is utilized to block this braking mechanism, allowing researchers to:

  • Validate IP-receptor specific signaling.

  • Differentiate between IP-mediated and EP-mediated inhibitory effects.

  • Restore platelet function in the presence of constitutive or exogenous IP agonists (e.g., Iloprost, Cicaprost).

Mechanism of Action

Ro 1138452 functions as a competitive antagonist at the IP receptor.[1][2][3][4][5] Under normal physiological conditions, PGI2 binds to the IP receptor (a Gs-coupled GPCR), activating Adenylyl Cyclase (AC). This increases intracellular cAMP, which activates Protein Kinase A (PKA). PKA phosphorylates VASP (Vasodilator-stimulated phosphoprotein), effectively sequestering Calcium and inhibiting GPIIb/IIIa activation, thereby preventing aggregation.

Ro 1138452 blocks the binding of PGI2 (or synthetic mimetics), preventing the cAMP spike and allowing aggregation to proceed even in the presence of inhibitory prostaglandins.

Figure 1: IP Receptor Signaling & Antagonism

IP_Signaling PGI2 PGI2 / Iloprost (Agonist) IP_Rec IP Receptor (Gs-Coupled) PGI2->IP_Rec Activates Ro Ro 1138452 (Antagonist) Ro->IP_Rec Blocks AC Adenylyl Cyclase IP_Rec->AC Gs Stimulation cAMP cAMP (Elevation) AC->cAMP PKA PKA Activation cAMP->PKA VASP VASP Phosphorylation (Ser157/Ser239) PKA->VASP Inhib INHIBITION of Aggregation VASP->Inhib Promotes Agg Platelet Aggregation Inhib->Agg Prevents

Caption: Ro 1138452 competitively blocks the IP receptor, preventing the cAMP cascade that inhibits aggregation.[1][2][3][5][6][7]

Material Preparation & Handling[3]

Chemical Properties[3]
  • Compound: this compound

  • Molecular Weight: 345.9 (HCl salt)

  • Solubility: Insoluble in water. Soluble in DMSO (~25 mg/mL) and Ethanol (~20 mg/mL).[3]

Stock Solution Protocol

To ensure reproducibility, avoid repeated freeze-thaw cycles which can degrade the compound.

  • Vehicle Selection: Use anhydrous DMSO (Dimethyl Sulfoxide).

  • Master Stock (10 mM): Dissolve 3.46 mg of Ro 1138452 HCl in 1 mL of DMSO. Vortex until completely clear.

  • Aliquot: Dispense into 50 µL aliquots in amber microtubes (light sensitive).

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Working Solutions (Day of Assay)
  • Diluent: Sterile Saline (0.9% NaCl) or Tyrode’s Buffer.

  • Preparation: Dilute the 10 mM stock to 100 µM (1:100 dilution) using Saline.

    • Note: The final concentration in the cuvette will typically range from 10 nM to 10 µM .

    • Caution: Keep final DMSO concentration in the platelet suspension < 0.1% to avoid solvent-induced toxicity.

Experimental Protocol: Reversal of Inhibition Assay

Method: Light Transmission Aggregometry (LTA) Specimen: Human Platelet-Rich Plasma (PRP)

Scientific Rationale: Ro 1138452 does not induce aggregation on its own. Therefore, the assay must be set up to demonstrate its ability to restore aggregation that has been suppressed by an IP agonist (like Iloprost).

Platelet Preparation (PRP)
  • Blood Draw: Collect whole blood into 3.2% Sodium Citrate (1:9 ratio). Avoid Heparin as it can modulate IP receptors.

  • Centrifugation: Spin at 200 x g for 15 minutes at room temperature (no brake).

  • Collection: Carefully pipette the upper PRP layer into a polypropylene tube.

  • Normalization: Adjust platelet count to 250 x 10³/µL using autologous Platelet-Poor Plasma (PPP).

LTA Workflow

Temperature: 37°C Stir Speed: 1000-1200 rpm

Experimental Groups:

  • Positive Control (Max Aggregation): Vehicle + Aggregating Agent (e.g., ADP).

  • Negative Control (Max Inhibition): Vehicle + IP Agonist (Iloprost) + Aggregating Agent.

  • Test Group (Restoration): Ro 1138452 + IP Agonist (Iloprost) + Aggregating Agent.

Step-by-Step Procedure:

  • Baseline: Add 450 µL PRP to the cuvette. Incubate 2 min at 37°C.

  • Antagonist Addition: Add Ro 1138452 (or Vehicle).

    • Concentration: Titrate 10 nM – 10 µM.

    • Incubation:2 minutes . (Critical: Allow Ro 1138452 to occupy receptors before agonist addition).

  • Agonist Challenge: Add Iloprost (IP Agonist).

    • Concentration: Use an IC80 concentration (typically 1-10 nM) determined previously to inhibit aggregation.

    • Incubation:1 minute .

  • Trigger: Add ADP (5-10 µM) or U-46619 (1-3 µM) to induce aggregation.

  • Measurement: Record light transmission for 5-7 minutes.

Figure 2: Assay Timeline & Logic

Workflow T0 T-2 min: Add Ro 1138452 T1 T-1 min: Add Iloprost (IP Agonist) T0->T1 Pre-blockade T2 T=0: Add ADP (Trigger) T1->T2 Challenge Read Measure % Aggregation (5 mins) T2->Read Data Acq

Caption: Sequential addition ensures Ro 1138452 occupies the receptor before the IP agonist is introduced.

Data Analysis & Interpretation

To quantify the potency of Ro 1138452, calculate the % Restoration of Aggregation .

Calculation Formula


Expected Results Table
Experimental ConditionComponent 1 (T-2)Component 2 (T-1)Component 3 (Trigger)Expected Outcome
Positive Control Vehicle (DMSO)Vehicle (Saline)ADP (10 µM)100% Aggregation (Reference)
Negative Control Vehicle (DMSO)Iloprost (10 nM)ADP (10 µM)< 10% Aggregation (Inhibited)
Test Group Ro 1138452 (1 µM) Iloprost (10 nM)ADP (10 µM)> 90% Aggregation (Restored)

Note: An IC50 for Ro 1138452 is typically observed in the range of 10-100 nM depending on the concentration of the competing IP agonist used.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
No Aggregation in Positive Control Platelets are inactive or damaged.Check blood draw technique; ensure no hemolysis. Use fresh PRP (<3 hours old).
No Inhibition in Negative Control IP Agonist (Iloprost) degradation.Prepare fresh Iloprost. Prostacyclins are unstable at neutral pH; keep on ice or specific buffer.
Ro 1138452 fails to restore aggregation Concentration too low or protein binding.Ro 1138452 binds plasma proteins.[1][3][5][6][8] In PRP, shift dose curve right (increase conc. to 1-10 µM).
Precipitation in Cuvette High DMSO/Low Solubility.Ensure final DMSO < 0.1%. Dilute stock in warm saline immediately before addition.

References

  • Jones, R. L., et al. (2006). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. British Journal of Pharmacology, 149(5), 594–603. Retrieved from [Link]

  • Iyer, L. M., et al. (2012). Ro 1138452 is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor.[4] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Sources

Application Note: Characterization of IP Receptor Antagonism in Vascular Smooth Muscle using Ro 1138452

[1][2][3]

Abstract & Core Principle

This guide details the protocol for utilizing Ro 1138452 , a potent and selective antagonist of the prostacyclin (IP) receptor, in vascular smooth muscle relaxation assays.[1][2]

Crucial Distinction: Ro 1138452 is an antagonist .[1][3][2][4][5][6][7][8] It does not induce relaxation directly. Instead, it is used to inhibit or characterize the relaxation response induced by IP receptor agonists (e.g., Cicaprost, Iloprost, or Treprostinil). This assay is critical for validating IP-mediated signaling pathways or screening for novel IP agonists by confirming the reversibility of their effect.

Mechanism of Action

Prostacyclin (PGI2) and its analogs bind to the IP receptor on vascular smooth muscle cells (VSMCs).[1] This Gs-coupled receptor activates Adenylyl Cyclase (AC), increasing cAMP and activating Protein Kinase A (PKA). PKA phosphorylates Myosin Light Chain Kinase (MLCK) and decreases intracellular calcium sensitivity, leading to vasorelaxation. Ro 1138452 competitively blocks the IP receptor , preventing this cascade and causing a rightward shift in the agonist's dose-response curve.

Pathway Visualization

IP_PathwayAgonistIP Agonist(e.g., Cicaprost)IP_RecIP Receptor(Gs-Coupled)Agonist->IP_RecActivatesRo1138452Ro 1138452(Antagonist)Ro1138452->IP_RecBlocksACAdenylylCyclaseIP_Rec->ACGs ProteincAMPcAMP(Increase)AC->cAMPPKAPKAActivationcAMP->PKARelaxationVasorelaxation(VSMC)PKA->RelaxationPhosphorylationCascade

Figure 1: Signal transduction pathway showing the competitive antagonism of Ro 1138452 at the IP receptor.

Experimental Design & Preparation

Reagent Preparation
  • Ro 1138452 Stock: Dissolve in DMSO to create a 10 mM stock solution.

    • Solubility Note: Soluble in DMSO up to ~60 mg/mL. Insoluble in water.[6]

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Vehicle Control: DMSO (Final bath concentration must be < 0.1% v/v to avoid non-specific solvent relaxation).

  • Agonist (Challenge Agent): Cicaprost or Iloprost (dissolved in saline or ethanol/saline mix).

  • Pre-contracting Agent: Phenylephrine (PE) or U46619.

  • COX Inhibitor: Indomethacin (10 µM) is recommended in the buffer to block endogenous prostaglandin production, ensuring the response is driven solely by the exogenous agonist.

Tissue Selection
  • Primary Model: Rat Thoracic Aorta or Mesenteric Artery.

  • Endothelium Status:

    • Intact (+E): Mimics physiological state but introduces endogenous NO/PGI2 noise.

    • Denuded (-E):Recommended for this specific assay. Removing the endothelium eliminates endogenous PGI2 and NO, allowing for a cleaner characterization of the direct effect on VSMC IP receptors.

Detailed Protocol: Isometric Tension Assay

Workflow Diagram

WorkflowStep11. Tissue Prep(Mount Rings in Organ Bath)Step22. Equilibration(60 min, 1-2g tension)Step1->Step2Step33. Viability Check(KCl 60mM or PE 1µM)Step2->Step3Step44. Washout & Re-equilibration(30 min)Step3->Step4Step55. Pre-Treatment(Incubate Ro 1138452 or Vehicle)Step4->Step5Step66. Pre-Contraction(PE to EC80)Step5->Step6Step77. Agonist Challenge(Cumulative Curve: Cicaprost)Step6->Step7

Figure 2: Step-by-step workflow for the antagonist characterization assay.

Step-by-Step Procedure
  • Mounting & Equilibration:

    • Mount 2-3 mm aortic rings in organ baths containing Krebs-Henseleit buffer (37°C, 95% O2/5% CO2).

    • Apply resting tension (typically 1.5g for rat aorta).

    • Equilibrate for 60 minutes, washing every 15-20 minutes.

  • Viability Test:

    • Challenge with 60 mM KCl to verify contractile machinery.

    • Wash out until tension returns to baseline.

  • Incubation (The Critical Step):

    • Divide rings into groups.

    • Group 1 (Control): Add Vehicle (DMSO) only.

    • Group 2 (Low Dose): Add Ro 1138452 (e.g., 10 nM ).

    • Group 3 (High Dose): Add Ro 1138452 (e.g., 100 nM or 1 µM ).

    • Timing: Incubate for 30 minutes before inducing pre-contraction. This ensures the antagonist occupies the receptors.

  • Pre-contraction:

    • Add Phenylephrine (PE) (typically 1 µM or EC80 concentration) to all baths.

    • Wait for a stable plateau of contraction (approx. 10-15 mins).

  • Agonist Dose-Response:

    • Once contraction is stable, add the IP Agonist (e.g., Cicaprost) in cumulative half-log increments (1 nM, 3 nM, 10 nM... up to 10 µM).

    • Wait for the relaxation response to plateau at each concentration before adding the next.

Data Analysis & Interpretation

Quantitative Output

Calculate the percentage relaxation at each agonist concentration using the formula:

Expected Results (Schild Analysis)

Ro 1138452 acts as a competitive antagonist. You should observe a parallel rightward shift of the agonist dose-response curve with no suppression of the maximum relaxation (Emax).

ParameterVehicle ControlRo 1138452 (10 nM)Ro 1138452 (100 nM)Interpretation
LogEC50 -8.5 (3 nM)-7.5 (30 nM)-6.5 (300 nM)Potency of agonist decreases.[8]
Emax 100%~100%~100%Efficacy remains unchanged (Competitive).
Slope 1.01.01.0Hill slope remains unity.

Calculation of pA2: Use the dose ratios (DR) from the EC50 shifts to construct a Schild Plot:

  • The X-intercept gives the pA2 value.

  • Literature pA2 for Ro 1138452 is approximately 8.2 - 9.3 depending on the tissue and species [1, 2].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Inhibition Observed Insufficient incubation time or degradation.Increase incubation to 45 mins. Ensure stock is fresh.
Non-Parallel Shift / Emax Depression Non-competitive effects or toxicity.Reduce Ro 1138452 concentration.[5][8] Check for precipitation in bath.
Unstable Pre-contraction Endothelium-derived factors interfering.Use L-NAME (100 µM) or mechanically denude the endothelium.
Inconsistent Relaxation Desensitization of IP receptors.Do not repeat IP agonist curves on the same ring; use fresh rings for each curve.

References

  • Jones, R. L., et al. (2006).[7] "Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations."[1][3][2][7] British Journal of Pharmacology, 149(1), 110–120.[7]

  • Cayman Chemical. (n.d.). "CAY10441 (Ro 1138452) Product Information." Cayman Chemical Datasheet.

  • Fetalvero, K. M., et al. (2007).[9] "Cardioprotective prostacyclin signaling in vascular smooth muscle." Prostaglandins & Other Lipid Mediators, 82(1-4), 109-118.[9]

Application Note: High-Precision Measurement of cAMP Inhibition via IP Receptor Antagonism using Ro 1138452

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for characterizing Ro 1138452 hydrochloride , a potent and selective antagonist of the Prostacyclin (IP) receptor. While IP receptor activation typically drives vasodilation and platelet inhibition via the Gs-protein/cAMP axis, quantifying the efficacy of antagonists requires a rigorous competitive inhibition assay.

This protocol departs from generic "cAMP kit" instructions by focusing specifically on the Antagonist Mode , requiring precise pre-incubation steps and the calculation of


 against a fixed agonist concentration (

). We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection method (e.g., HTRF® or LANCE®) due to its robustness in drug discovery screening.

Scientific Foundation & Mechanism of Action

The IP-cAMP Signaling Axis

The IP receptor is a G-protein-coupled receptor (GPCR) that couples primarily to


. Upon binding an agonist (e.g., Iloprost, Cicaprost, or endogenous PGI2), the receptor undergoes a conformational change that activates Adenylyl Cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA) and EPAC.
Ro 1138452 Mechanism

Ro 1138452 acts as a competitive antagonist .[1] It binds to the orthosteric site of the IP receptor, preventing agonist binding without triggering downstream signaling itself.

  • Affinity (

    
    ):  ~9.3 in human platelets; ~8.7 in recombinant systems [1].[1][2][3][4][5]
    
  • Selectivity: Highly selective for IP over EP1–4, DP, FP, and TP receptors.

Pathway Visualization

The following diagram illustrates the competitive blockade at the receptor level.

IP_Signaling_Pathway Agonist Agonist (e.g., Cicaprost) IP_Rec IP Receptor (Cell Membrane) Agonist->IP_Rec Activates Ro1138452 Ro 1138452 (Antagonist) Ro1138452->IP_Rec Blocks Gs Gs Protein IP_Rec->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Accumulation) AC->cAMP Catalyzes ATP ATP ATP->AC

Figure 1: Ro 1138452 competitively blocks the IP Receptor, preventing the Gs-mediated conversion of ATP to cAMP.[1][2]

Experimental Strategy: The "Antagonist Mode"

To measure the potency of Ro 1138452, you cannot simply add it to cells and read. You must challenge the system.

  • Determine Agonist

    
    :  First, run a dose-response curve with your agonist (e.g., Cicaprost). The concentration yielding 80% of maximal response is your "challenge dose."
    
  • Pre-incubation: Ro 1138452 must be added before the agonist to occupy the receptors.

  • Phosphodiesterase Inhibition: You must include IBMX (3-isobutyl-1-methylxanthine) in the buffer. Without it, endogenous PDEs will degrade the cAMP as fast as it is produced, blunting the assay window.

Detailed Protocol

Materials & Reagents
ComponentSpecificationNotes
Cell Line CHO-K1 or HEK293 stably expressing human IP ReceptorTransient transfection is less reliable for

determination.
Antagonist This compoundMW: 309.[2][3][6]41. Store stock at -20°C.
Agonist Cicaprost or IloprostCicaprost is preferred for high IP selectivity.
PDE Inhibitor IBMXUse at 0.5 mM final concentration.
Detection Kit TR-FRET cAMP Kit (e.g., HTRF or LANCE)Homogeneous, "mix-and-read" format.
Assay Plate 384-well, low volume, whiteWhite plates reflect signal for better sensitivity.
Reagent Preparation

Critical Step: Ro 1138452 Solubilization Ro 1138452 is hydrophobic.

  • Dissolve powder in 100% DMSO to create a 10 mM Stock . Vortex until completely clear (yellowish solution).

  • Stability: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in Stimulation Buffer immediately before use. Ensure final DMSO concentration in the well is <1% (usually 0.1-0.5%) to avoid cytotoxicity.

Assay Workflow (384-well Format)

Step 1: Cell Seeding

  • Harvest cells and resuspend in Stimulation Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).

  • Dispense 5 µL of cell suspension (approx. 2,000 - 4,000 cells/well) into the plate.

Step 2: Antagonist Pre-incubation (The Blockade)

  • Prepare a 4X serial dilution of Ro 1138452 (e.g., 10 µM down to 0.1 nM).

  • Add 2.5 µL of 4X Ro 1138452 to the cells.

  • Control Wells: Add buffer + DMSO (vehicle) only.

  • Incubate for 15-30 minutes at Room Temperature (RT).

    • Why? This allows Ro 1138452 to reach equilibrium binding with the receptor before the agonist competes.

Step 3: Agonist Stimulation (The Challenge)

  • Prepare a 4X solution of Agonist at its

    
     concentration.
    
  • Add 2.5 µL of 4X Agonist to the wells.

  • Incubate for 30-45 minutes at RT.

    • Note: cAMP accumulation peaks typically around 30-60 mins in the presence of IBMX.

Step 4: Lysis & Detection (TR-FRET)

  • Add 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.

  • Add 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

  • Incubate for 1 hour at RT in the dark.

Step 5: Measurement

  • Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

  • Excitation: 320-340 nm.

  • Emission 1: 615 nm (Donor).

  • Emission 2: 665 nm (Acceptor/FRET signal).

Workflow Diagram

Assay_Workflow Start Start: Harvest CHO-IP Cells Seed Seed Cells (5 µL) + IBMX Buffer Start->Seed Add_Antag Add Ro 1138452 (2.5 µL) (Serial Dilution) Seed->Add_Antag Inc_1 Incubate 20 mins (Receptor Occupancy) Add_Antag->Inc_1 Add_Agonist Add Agonist (2.5 µL) (Fixed EC80 Conc.) Inc_1->Add_Agonist Inc_2 Incubate 30-45 mins (cAMP Accumulation) Add_Agonist->Inc_2 Lysis Add Detection Reagents (Lysis + FRET Probes) Inc_2->Lysis Read Read TR-FRET (665nm / 615nm) Lysis->Read

Figure 2: Step-by-step liquid handling workflow for the competitive inhibition assay.

Data Analysis & Interpretation

Calculating the HTRF Ratio

The raw signal is inversely proportional to cAMP concentration (competitive immunoassay).



  • High Ratio = Low cAMP (Strong Antagonism or No Stimulation)

  • Low Ratio = High cAMP (Weak Antagonism or Strong Stimulation)

Determining
  • Convert Ratios to [cAMP] (nM) using a standard curve run on the same plate.

  • Plot [Ro 1138452] (log scale) on X-axis vs. % Inhibition of Agonist Response on Y-axis.

  • Fit using a 4-parameter logistic (4PL) non-linear regression:

    
    
    
Calculating (Functional Affinity)

To convert the empirical


 to the physical constant 

(or

), use the Cheng-Prusoff equation adapted for functional assays:

  • 
     = Concentration of Agonist used (the 
    
    
    
    value).
  • 
     = Potency of the Agonist (determined in a separate run).
    

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Low Assay Window PDE activity is too high.Ensure IBMX is fresh and at 0.5 mM. Check cell viability.
High Variability (High CV%) Pipetting error or edge effects.Use automated dispensing. Centrifuge plate (1000 rpm, 1 min) after additions.
No Inhibition observed Agonist conc. is too high.If you use


of agonist, it becomes difficult for the antagonist to compete. Re-optimize to

.
Curve Shift DMSO interference.Ensure DMSO % is constant across all wells (including controls).

Validation Controls:

  • Z' Factor: Must be > 0.5 for a robust screening assay.

  • Forskolin Control: Add 10 µM Forskolin (direct AC activator). If this fails to produce cAMP, the cells or detection system are faulty, not the receptor.

References

  • Bley, K. R., et al. (2006).[1] Characterization of the prostanoid receptor profile of Ro 1138452 and Ro 3244794. British Journal of Pharmacology.

  • Assay Guidance Manual. (2012). cAMP Measurement for Antagonists of a Gαs-Coupled Receptor. NCBI. Retrieved from [Link]

Sources

Application Note: Preparation and Administration of Ro 1138452 Hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ro 1138452 hydrochloride is a potent, selective, and orally bioavailable antagonist of the prostacyclin (IP) receptor (


 = 8.3-9.3). It is widely utilized in preclinical research to investigate inflammatory pain, edema, and thrombotic pathways. Unlike non-selective COX inhibitors, Ro 1138452 allows for the precise dissection of IP-receptor-mediated signaling (cAMP/PKA pathway) without affecting other prostanoid receptors (EP1-4, FP, TP).

However, the hydrochloride salt presents significant formulation challenges due to its poor aqueous solubility at neutral pH. Successful in vivo administration requires a rational vehicle design that maintains solubility, prevents precipitation upon contact with physiological fluids, and ensures bioavailability.

This guide provides validated protocols for preparing Ro 1138452 HCl for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration.

Physicochemical Profile

Understanding the compound's physical limits is the first step in formulation.

PropertyDataNotes
Chemical Name This compoundAlso known as CAY10441
Formula

Molecular Weight 345.87 g/mol Use this value for molarity calculations
Free Base MW 309.41 g/mol
Solubility (DMSO) ~100 mM (34 mg/mL)Excellent solvent for stock
Solubility (Ethanol) ~62 mg/mLGood alternative stock solvent
Solubility (Water) InsolubleDO NOT attempt direct dissolution in saline
Appearance White to off-white solidProtect from moisture

Mechanism of Action

Ro 1138452 acts as a pseudo-irreversible antagonist at the IP receptor.[1][2] It blocks the binding of Prostacyclin (


), preventing the activation of Adenylyl Cyclase and the subsequent accumulation of cAMP.

Ro_Mechanism PGI2 Prostacyclin (PGI2) IPR IP Receptor (Gs-coupled) PGI2->IPR Agonist Binding Ro Ro 1138452 Ro->IPR Antagonism (Blockade) AC Adenylyl Cyclase IPR->AC Gs Activation cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Effect Vasodilation Pain Sensitization Platelet Inhibition PKA->Effect

Figure 1: Mechanism of Action. Ro 1138452 blocks the IP receptor, inhibiting the downstream cAMP-PKA signaling cascade.

Formulation Protocols

Stock Solution Preparation

Objective: Create a stable, high-concentration concentrate for long-term storage.

  • Solvent: 100% Anhydrous DMSO.

  • Concentration: 50 mg/mL (144 mM).

  • Storage: Aliquot into amber vials, store at -80°C (stable for 1 year) or -20°C (1 month). Avoid repeated freeze-thaw cycles.[1]

Vehicle Selection Matrix

Choose the vehicle based on your route of administration and required concentration.

RoutePreferred VehicleMax Conc.Characteristics
IV / IP Protocol A (PEG/Tween) 2.5 mg/mLClear solution.[1] Best for bioavailability.
PO (Oral) Protocol B (Corn Oil) 5.0 mg/mLClear solution.[1] Slow release.
PO / IP Protocol C (Cyclodextrin) 2.5 mg/mLSuspension/Solution.[1] Good tolerability.
Detailed Preparation Steps
Protocol A: The "Gold Standard" Co-solvent System (IV/IP)

Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline. Target Concentration: 2.5 mg/mL.[1]

Step-by-Step:

  • Calculate: Determine the total volume required. (e.g., for 10 mL total).

  • DMSO Step: Dissolve 25 mg of Ro 1138452 HCl into 1 mL of DMSO. Vortex until completely clear.

    • Critical: If starting from frozen stock, ensure it is fully thawed and vortexed.

  • PEG Step: Add 4 mL of PEG300 to the DMSO solution. Vortex mix.

    • Why: PEG stabilizes the hydrophobic drug before it hits the water.

  • Surfactant Step: Add 0.5 mL of Tween-80. Vortex mix.

    • Tip: Tween-80 is viscous; cut the pipette tip for accurate dispensing.

  • Aqueous Step: Slowly add 4.5 mL of sterile Saline (0.9% NaCl) while vortexing.

    • Observation: The solution should remain clear. If turbidity occurs, sonicate at 37°C for 5-10 minutes.

Protocol B: Lipid Formulation (Oral Gavage)

Composition: 10% DMSO / 90% Corn Oil. Target Concentration: 5.0 mg/mL.[1]

Step-by-Step:

  • Dissolve compound in 10% volume of DMSO (e.g., 50 mg in 1 mL).

  • Add 90% volume of Corn Oil (e.g., 9 mL).

  • Sonicate: This mixture requires thorough sonication (10-15 mins) to ensure homogeneity.

  • Note: This vehicle is strictly for Oral (PO) use. Do not inject IV.

Protocol C: Cyclodextrin Complex (Alternative IP/PO)

Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline).[1] Target Concentration: 2.5 mg/mL (Suspension/Solution).[1]

  • Pre-work: Prepare 20% Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in saline. Filter sterilize (0.22 µm).

  • Dissolve compound in DMSO (10% of final volume).

  • Slowly add the SBE-β-CD solution (90% of final volume) to the DMSO.

  • Sonicate. This may result in a fine suspension, which is acceptable for IP/PO but not IV.

Workflow Visualization

The order of addition is critical to prevent "crashing out" (precipitation).

Formulation_Workflow Start Weigh Ro 1138452 HCl Step1 1. Dissolve in DMSO (10% of final vol) Start->Step1 Step2 2. Add PEG300 (40% of final vol) *Stabilizes Hydrophobicity* Step1->Step2 Step3 3. Add Tween-80 (5% of final vol) *Prevents Aggregation* Step2->Step3 Step4 4. Add Warm Saline (45% of final vol) *Add slowly while vortexing* Step3->Step4 Check Visual Inspection Step4->Check Clear Clear Solution (Ready for IV/IP) Check->Clear Pass Cloudy Precipitate/Cloudy Check->Cloudy Fail Fix Sonicate @ 37°C (10 mins) Cloudy->Fix Fix->Check

Figure 2: Solubilization Workflow for Protocol A (IV/IP). Following this specific order prevents irreversible precipitation.

Dosing Guidelines

Dose Calculation[1]
  • Typical Efficacy Range: 1–10 mg/kg (IV/IP) or 3–100 mg/kg (PO).[1]

  • Example Calculation (Rat, 250g, 5 mg/kg dose):

    • Total Drug Required:

      
      .
      
    • Using Protocol A (2.5 mg/mL):

    • Injection Volume:

      
      .
      
Administration Limits

Ensure injection volumes adhere to ethical guidelines to prevent vehicle toxicity.

SpeciesRouteMax Vol (Bolus)Recommended Vol
Mouse (25g) IV200 µL100 µL
IP500 µL200 µL
PO250 µL150 µL
Rat (250g) IV2.0 mL1.0 mL
IP5.0 mL2.0 mL
PO5.0 mL2.5 mL

Toxicity Warning: High concentrations of DMSO (>10-20%) can cause local tissue irritation or hemolysis IV. Protocol A uses 10% DMSO, which is generally well-tolerated for acute dosing. For chronic dosing, consider Protocol C (Cyclodextrin) to minimize organic solvent load.

References

  • Jones, R. L., et al. (2006). "Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations."[3][4] British Journal of Pharmacology, 149(1), 110-120. Available at: [Link]

  • Bley, K. R., et al. (2006). "RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists." British Journal of Pharmacology, 147(3), 335-345. Available at: [Link]

Sources

Application Note & Protocol: Characterizing Human IP Receptor Antagonism using Ro 1138452 Hydrochloride in a CHO-K1 Cell-Based Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale

The prostacyclin (IP) receptor, a Gs protein-coupled receptor (GPCR), is a critical mediator of vascular tone, platelet aggregation, and inflammation[1][2]. Its activation by prostacyclin (PGI2) triggers a signaling cascade that elevates intracellular cyclic adenosine monophosphate (cAMP), a key second messenger[3][4]. Dysregulation of the prostacyclin pathway is implicated in various pathologies, making the IP receptor a compelling target for therapeutic intervention[5].

Ro 1138452 hydrochloride is a potent and selective antagonist of the human IP receptor[6][7]. It provides researchers with a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the IP receptor. This document provides a comprehensive guide for utilizing this compound in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human IP receptor. This cell-based model offers a robust and reproducible system for quantifying the antagonist's activity.

The core principle of the primary assay described herein is the measurement of Ro 1138452's ability to inhibit agonist-induced cAMP accumulation. By stimulating the cells with a known IP receptor agonist (e.g., carbaprostacyclin or cicaprost) in the presence of varying concentrations of Ro 1138452, a dose-dependent inhibition of the cAMP response can be measured, allowing for the determination of the antagonist's potency (e.g., pKi or pA2 values)[5][6][8]. Some studies have suggested that Ro 1138452 may exhibit pseudo-irreversible antagonism due to its slow dissociation from the receptor, a factor to consider in experimental design and data interpretation[9].

Pharmacological Profile of this compound

Ro 1138452 demonstrates high affinity and selectivity for the human IP receptor. The following table summarizes its key pharmacological parameters as reported in the literature, providing an expected range for experimental outcomes.

ParameterCell SystemAgonistValueReference
pKi CHO-K1 cells expressing human IP receptorCarbaprostacyclin9.0 ± 0.06[5][6]
pKi Recombinant IP receptor system[3H]-iloprost8.7 ± 0.06[5][8]
pKi Human platelets[3H]-iloprost9.3 ± 0.1[5]
pA2 Human pulmonary arteryCicaprost8.20[8]
pIC50 (cAMP attenuation) CHO-K1 cells expressing human IP receptorCarbaprostacyclin7.0 ± 0.07[6]

Note: pKi represents the negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of the antagonist. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximum possible inhibition.

Signaling Pathway and Experimental Workflow

The experimental design is centered around the canonical Gs-coupled signaling pathway of the IP receptor. The following diagrams illustrate the signaling cascade and the overall experimental workflow.

IP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cell Intracellular cluster_extracellular Extracellular IP_Receptor Human IP Receptor G_Protein Gs Protein (α, β, γ) IP_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylation Events Agonist IP Receptor Agonist (e.g., Cicaprost) Agonist->IP_Receptor Binds & Activates Antagonist Ro 1138452 Antagonist->IP_Receptor Binds & Blocks

Caption: IP Receptor Gs-coupled signaling pathway.

Experimental_Workflow start Start culture_cells Culture CHO-K1 cells stably expressing human IP receptor start->culture_cells seed_plate Seed cells into a multi-well assay plate culture_cells->seed_plate incubate_overnight Incubate overnight to allow attachment seed_plate->incubate_overnight prepare_reagents Prepare Ro 1138452 and IP receptor agonist solutions incubate_overnight->prepare_reagents pretreat_antagonist Pre-treat cells with varying concentrations of Ro 1138452 prepare_reagents->pretreat_antagonist stimulate_agonist Stimulate cells with a fixed concentration (EC80) of IP agonist pretreat_antagonist->stimulate_agonist lyse_cells Stop reaction and lyse cells stimulate_agonist->lyse_cells measure_cAMP Measure intracellular cAMP levels (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze_data Analyze data and calculate potency (pKi or pA2) measure_cAMP->analyze_data end End analyze_data->end

Caption: General experimental workflow for the functional antagonist assay.

Detailed Protocols

Part 1: Cell Culture and Maintenance

This protocol is foundational for ensuring healthy, responsive cells for the assay. Consistency in cell culture practices is paramount for reproducible results.

Materials:

  • CHO-K1 cells stably expressing the human IP receptor

  • Growth Medium: Ham's F12, 10% FBS, and appropriate selection antibiotic (e.g., G418, Puromycin)[10]

  • Freezing Medium: Complete growth medium with 10% DMSO[10]

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • 0.25% Trypsin-EDTA

  • Sterile cell culture flasks, plates, and pipettes

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a sterile centrifuge tube containing 10 mL of pre-warmed growth medium without the selection antibiotic. Centrifuge at 150 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh growth medium.[10]

  • Routine Culture: Culture cells in T-75 flasks at 37°C in a humidified 5% CO2 atmosphere. Maintain cells between 20% and 90% confluency.

  • Sub-culturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with growth medium and re-seed new flasks at a lower density (e.g., 1:5 to 1:10 split ratio).

  • Quality Control: Regularly inspect cells for proper morphology and absence of contamination. It is advisable to periodically confirm receptor expression, especially after multiple passages.

Part 2: Functional Antagonism Assay (cAMP Accumulation)

This protocol details the steps to determine the potency of this compound by measuring its inhibition of agonist-stimulated cAMP production.

Materials:

  • CHO-K1 cells expressing human IP receptor

  • White, solid-bottom 96-well or 384-well assay plates

  • Assay Buffer: HBSS or PBS with 0.1% BSA and 25 mM HEPES

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) at a final concentration of 1 mM. This is crucial to prevent the degradation of newly synthesized cAMP[11].

  • IP Receptor Agonist: Carbaprostacyclin or Cicaprost

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits)

  • Multichannel pipette or automated liquid handler

Procedure:

  • Cell Seeding:

    • Harvest cells as described in the sub-culturing protocol.

    • Resuspend cells in growth medium and perform a cell count.

    • Seed the cells into the assay plate at a density of 5,000-20,000 cells per well (optimize for your specific cell line and assay kit).

    • Incubate the plate overnight at 37°C with 5% CO2.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO or an appropriate solvent. Create a serial dilution series in assay buffer. The final concentration of DMSO in the assay should be kept low (typically <0.5%) and consistent across all wells.

    • Prepare a stock solution of the IP receptor agonist. For the antagonist assay, a fixed concentration of the agonist will be used. This is typically the EC80 concentration (the concentration that elicits 80% of the maximal response), which should be determined from a prior agonist dose-response experiment.

  • Antagonist Pre-incubation:

    • Gently remove the growth medium from the wells.

    • Wash the cells once with pre-warmed assay buffer.

    • Add the various concentrations of Ro 1138452 to the wells. Include a "vehicle control" (assay buffer with the same percentage of DMSO as the highest antagonist concentration) and a "no agonist" control.

    • Incubate the plate at room temperature or 37°C for 15-30 minutes. This allows the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Add the pre-determined EC80 concentration of the IP receptor agonist to all wells except the "no agonist" control.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Terminate the reaction and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit. This typically involves cell lysis followed by the addition of detection reagents.

  • Data Analysis:

    • The raw data (e.g., fluorescence ratio for HTRF) is first normalized. The "no agonist" control represents 0% stimulation, and the "vehicle control" (agonist stimulation without antagonist) represents 100% stimulation.

    • Plot the normalized response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • The IC50 can be converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Agonist]/EC50 of Agonist))

Self-Validating Systems and Best Practices

To ensure the trustworthiness and reliability of your results, incorporate the following controls and practices:

  • Agonist Dose-Response: Before conducting antagonist studies, perform a full dose-response curve for your chosen agonist (e.g., carbaprostacyclin) to determine its EC50 and EC80 values in your specific cell system.

  • Parental Cell Line Control: Use non-transfected CHO-K1 cells as a negative control to confirm that the observed cAMP response is specifically due to the expressed human IP receptor[12].

  • Z'-factor Calculation: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Solvent Effects: Ensure the final concentration of any solvent (like DMSO) is consistent across all wells and does not affect cell viability or the assay signal.

  • Cell Passage Number: Use cells with a low and consistent passage number to avoid phenotypic drift and changes in receptor expression levels.

Conclusion

This application note provides a detailed framework for the use of this compound to characterize the human IP receptor in a CHO-K1 cell-based system. By following these protocols and incorporating the principles of scientific integrity, researchers can generate high-quality, reproducible data to further elucidate the role of the prostacyclin pathway in health and disease.

References

  • Whittle, B. J., et al. (2007). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. British Journal of Pharmacology, 152(6), 934–943. [Link]

  • Gomberg-Maitland, M., et al. (2015). Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension. European Respiratory Review, 24(138), 615-623. [Link]

  • Jones, R. L., et al. (2008). 4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452) is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells. Journal of Pharmacology and Experimental Therapeutics, 324(2), 513-523. [Link]

  • AdooQ Bioscience. RO-1138452 | IP (prostacyclin) receptor antagonist. [Link]

  • Bley, K. R., et al. (2006). RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. British Journal of Pharmacology, 147(3), 335–345. [Link]

  • ResearchGate. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. [Link]

  • Wise, H., & Jones, R. L. (1996). Prostacyclin receptor-independent inhibition of phospholipase C activity by non-prostanoid prostacyclin mimetics. British Journal of Pharmacology, 119(6), 1235–1244. [Link]

  • Stitham, J., et al. (2011). PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING. Current Molecular Pharmacology, 4(3), 164-174. [Link]

  • ResearchGate. Prostacyclin signaling pathway downstream of prostacyclin receptor I... [Link]

  • PubMed. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. [Link]

  • Wikipedia. Prostacyclin receptor. [Link]

  • National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

  • PubMed. Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. [Link]

  • National Center for Biotechnology Information. Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]

  • Cellosaurus. PathHunter CHO-K1 NPR1 Functional Assay (CVCL_KY63). [Link]

  • CV Pharmacology. Prostacyclin Receptor Agonists. [Link]

  • National Center for Biotechnology Information. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]

  • Semantic Scholar. A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. [Link]

  • News-Medical.Net. Establishing a functional activation assay for the prostacyclin receptor. [Link]

  • Sino Biological. Transfection protocol of adherent CHO-K1 cells (96-well plate). [Link]

  • Creative BioMart. cAMP Accumulation Assay. [Link]

Sources

Application Note: Radioligand Binding Assay Protocol for Ro 1138452 Hydrochloride

[1]

Abstract & Introduction

Ro 1138452 hydrochloride (also known as CAY10441) is a potent, selective, and competitive antagonist of the Prostacyclin (IP) Receptor .[1][2][3] With a


4

This protocol details a Competition Radioligand Binding Assay designed to quantify the affinity (


[

H]-Iloprost
Mechanism of Action

Ro 1138452 binds orthosterically to the IP receptor, preventing the binding of endogenous prostacyclin or synthetic agonists (e.g., Iloprost, Cicaprost). This antagonism blocks the activation of

IP_Receptor_PathwayRoRo 1138452(Antagonist)IPRIP Receptor(G-Protein Coupled)Ro->IPRBlocks (Competition)Iloprost[3H]-Iloprost(Radioligand)Iloprost->IPRBinds (Agonist)GsGs ProteinIPR->GsActivatesACAdenylyl CyclaseGs->ACStimulatescAMPcAMP ProductionAC->cAMPIncreasesEffectVasodilation / Anti-AggregationcAMP->EffectTriggers

Figure 1: Mechanism of Action. Ro 1138452 competes with Iloprost for the IP receptor binding site, preventing Gs-mediated signaling.

Materials & Reagents

Critical Reagents
ComponentSpecificationStorageNotes
Test Compound This compound-20°C (Desiccated)Soluble in DMSO (>25 mg/mL).
Radioligand [

H]-Iloprost
-20°C or -80°CSpecific Activity ~10-20 Ci/mmol. Do not freeze-thaw repeatedly.
Receptor Source Human Platelet Membranes or hIP-CHO Cell Membranes-80°CAvoid protease degradation; keep on ice during use.
Non-Specific Ligand Unlabeled Iloprost or Cicaprost-20°CUsed at 10 µM (1000x

) to define non-specific binding.
Scintillation Fluid EcoScint or equivalentRTCompatible with filters used.
Buffers
  • Assay Binding Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4 at 25°C.
    
    • Expert Note: The addition of 0.1 mM EDTA is optional but recommended to chelate trace heavy metals that may oxidize the receptor.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C (Ice cold).

Equipment
  • 96-well plate harvester (e.g., PerkinElmer FilterMate).[5]

  • Microplate Scintillation Counter (e.g., TopCount or MicroBeta).

  • GF/B Glass Fiber Filters (Whatman).[4]

  • Polyethyleneimine (PEI) 0.3% solution.[5]

Experimental Protocol

Pre-Assay Preparation

1. Filter Pre-treatment (Critical Step): Hydrophobic ligands like Iloprost can bind non-specifically to glass fiber filters.

  • Soak GF/B filters in 0.3% PEI (Polyethyleneimine) for at least 60 minutes prior to harvesting.

  • Why? PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, reducing non-specific binding of the negatively charged or hydrophobic radioligand.

2. Compound Preparation:

  • Dissolve Ro 1138452 HCl in 100% DMSO to create a 10 mM stock.

  • Perform serial dilutions (1:10) in DMSO to generate concentrations ranging from

    
     M to 
    
    
    M.
  • Dilute these stocks 1:100 into the Assay Binding Buffer to ensure the final DMSO concentration in the assay is

    
    .
    
Assay Workflow

Total Assay Volume: 250 µL per well.

  • Add Buffer/Competitor:

    • Total Binding (TB): Add 50 µL Assay Buffer.

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM Unlabeled Iloprost.

    • Test Sample: Add 50 µL of Ro 1138452 (various concentrations).

  • Add Radioligand:

    • Add 50 µL of [

      
      H]-Iloprost.
      
    • Target Concentration: Final concentration should be near the

      
       of Iloprost (typically 10 nM ).
      
  • Add Membranes:

    • Add 150 µL of membrane suspension (approx. 50-100 µg protein/well for platelets, or 10-20 µg for recombinant cells).

    • Initiation: Adding membranes starts the reaction.

  • Incubation:

    • Incubate for 90 minutes at 25°C (Room Temperature).

    • Equilibrium: This time is sufficient for Ro 1138452 (a slow-offset antagonist in some contexts) to reach equilibrium.

  • Termination & Harvesting:

    • Rapidly filter the reaction mix through the PEI-soaked GF/B filters using the cell harvester.

    • Wash filters 3 times with 300 µL of ice-cold Wash Buffer.

    • Speed: Rapid filtration (<10 seconds) is crucial to prevent dissociation of the bound complex.

  • Counting:

    • Dry filters (optional, depending on scintillant).

    • Add scintillation cocktail.

    • Count radioactivity (CPM) after 1 hour of dark adaptation to reduce chemiluminescence.

Assay_WorkflowPrepStep 1: PrepSoak GF/B filters in 0.3% PEIDilute Ro 1138452AssemblyStep 2: Assembly (96-well)Add: Buffer/Drug + [3H]-Iloprost + MembranesPrep->AssemblyIncubationStep 3: Incubation90 mins @ 25°CAssembly->IncubationHarvestStep 4: HarvestVacuum Filter -> 3x Wash (Ice Cold)Incubation->HarvestCountStep 5: AnalysisLSC Counting -> Data PlottingHarvest->Count

Figure 2: Step-by-step workflow for the competition binding assay.

Data Analysis & Interpretation

Calculations
  • Specific Binding (SB):

    
    [5]
    
  • Percent Inhibition:

    
    
    
  • 
     Determination: 
    Plot log[Ro 1138452] vs. % Specific Binding. Fit the data to a one-site competition model (Sigmoidal dose-response).
    
  • 
     Calculation (Cheng-Prusoff Equation): 
    
    
    
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      : Determined from the curve.
      
    • 
      : Concentration of [
      
      
      H]-Iloprost used (e.g., 10 nM).[4]
    • 
      : Equilibrium dissociation constant of [
      
      
      H]-Iloprost (determined previously via Saturation Binding, typically ~10 nM).
Expected Results
  • Affinity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  You should expect a 
    
    
    between 8.7 and 9.3 (
    
    
    approx.[4] 0.5 - 2.0 nM).
  • Hill Slope: Should be near -1.0, indicating competitive interaction at a single site.

  • Selectivity: Ro 1138452 should show negligible displacement at EP, DP, FP, or TP receptors at concentrations < 1 µM.

Troubleshooting & Optimization (Expertise Pillar)

IssueProbable CauseCorrective Action
High Non-Specific Binding (>20%) Ligand sticking to filters.Ensure filters are soaked in 0.3% PEI for >1 hr. Use silanized tubes for dilutions.
Low Specific Binding Receptor degradation.Add protease inhibitors (PMSF, Leupeptin) to membrane prep. Keep membranes on ice.
Variable Replicates Inconsistent filtration speed.Check harvester vacuum pressure. Ensure wash buffer is ice-cold to minimize dissociation.
Curve Shift (Low Affinity) DMSO interference.Ensure final DMSO concentration is <1%. Run a vehicle control.

References

  • MedChemExpress. "Ro 1138452 Product Information & Biological Activity." MedChemExpress. Link

  • Jones, R. L., et al. "Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations."[6] British Journal of Pharmacology, 2006. Link

  • R&D Systems. "this compound: Prostanoid Receptor Antagonist." Bio-Techne. Link

  • Gifford Bioscience. "Radioligand Binding Assay Protocol: General Filtration Method." Gifford Bioscience. Link

  • Ayers, K., et al. "4,5-dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452) is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor." Journal of Pharmacology and Experimental Therapeutics, 2007. Link

Troubleshooting & Optimization

Technical Support Center: Ro 11-38452 Hydrochloride Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ro 11-38452 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and dissolving Ro 11-38452 hydrochloride in your experiments.

Introduction to Ro 11-38452 Hydrochloride

Ro 11-38452 hydrochloride is a selective prostacyclin IP receptor antagonist with a pKi of 8.3.[1] It shows no significant affinity for other prostanoid receptors (EP1-4, FP, and TP) in radioligand binding assays.[1] This compound is noted for its analgesic activity in rats and its oral bioavailability.[1] Understanding its solubility is critical for accurate and reproducible experimental results.

Chemical Properties:

PropertyValueSource
Chemical Name 4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride
Molecular Formula C₁₉H₂₃N₃O.HCl[1]
Molecular Weight 345.87 g/mol [1]
Purity ≥98% (HPLC)[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving Ro 11-38452 hydrochloride?

For initial attempts, we recommend starting with DMSO. If your experimental system is intolerant to DMSO, ethanol can be considered as an alternative, although you may achieve a lower stock concentration.

Q2: How do I prepare a stock solution of Ro 11-38452 hydrochloride?

When the exact solubility is unknown, a step-wise approach is recommended to avoid wasting the compound. The following protocol provides a systematic way to prepare a stock solution.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 345.87 g/mol * (1000 mg / 1 g) = 3.46 mg

  • Weigh the compound: Accurately weigh approximately 3.46 mg of Ro 11-38452 hydrochloride and place it in a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Promote dissolution: Vortex the solution for 30-60 seconds. If the compound does not fully dissolve, you can gently warm the solution to 37°C for 5-10 minutes and vortex again. Sonication in a water bath for 5-10 minutes can also aid dissolution.

  • Observe: A clear solution indicates that the compound is soluble at 10 mM in DMSO. If you observe any precipitate, the compound is not soluble at this concentration, and you should proceed to the troubleshooting guide.

  • Storage: Once dissolved, store the stock solution at -20°C or -80°C. For hydrochloride salts, it is generally recommended to prepare fresh solutions and avoid long-term storage of aqueous dilutions.[4]

Q3: Can I dissolve Ro 11-38452 hydrochloride directly in aqueous buffers?

Directly dissolving hydrochloride salts in aqueous buffers can be challenging and is often not recommended.[4] The solubility can be highly pH-dependent, and the compound may precipitate out of solution. The recommended method is to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, and then dilute this stock into your aqueous experimental medium.[4] Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that could cause cellular toxicity (typically <0.5% for DMSO in cell-based assays).

Troubleshooting Guide

Issue 1: The compound does not dissolve in DMSO at the desired concentration.

  • Causality: The desired concentration may exceed the solubility limit of the compound in DMSO at room temperature.

  • Solution Workflow:

    start Start: Compound Precipitate in DMSO warm Warm solution to 37°C for 10-15 min start->warm sonicate Sonicate in water bath for 10-15 min warm->sonicate observe1 Observe for dissolution sonicate->observe1 dissolved Solution is clear | Store at -20°C observe1->dissolved Yes not_dissolved Precipitate remains observe1->not_dissolved No dilute Prepare a lower concentration stock solution not_dissolved->dilute

    Caption: Troubleshooting workflow for dissolution issues.

Issue 2: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

  • Causality: This is a common issue when the compound is significantly less soluble in the aqueous buffer than in the DMSO stock. The abrupt change in solvent polarity causes the compound to crash out of the solution.

  • Solutions:

    • Lower the final concentration: The most straightforward solution is to decrease the final concentration of the compound in your aqueous medium.

    • Use a surfactant or co-solvent: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent to your aqueous buffer can help maintain the solubility of the compound. This must be validated for compatibility with your experimental system.

    • pH adjustment: The solubility of hydrochloride salts can be sensitive to pH.[5] You can try adjusting the pH of your aqueous buffer to see if it improves solubility. For a basic compound that is formulated as a hydrochloride salt, a more acidic pH will generally favor solubility.

Issue 3: I am concerned about the stability of my Ro 11-38452 hydrochloride stock solution.

  • Causality: Compounds in solution can degrade over time, especially if exposed to light, repeated freeze-thaw cycles, or water. DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the stability of the dissolved compound.

  • Best Practices for Stability:

    • Use anhydrous DMSO: Always use high-quality, anhydrous DMSO to prepare your stock solutions.

    • Aliquot: After preparing your stock solution, aliquot it into smaller, single-use volumes. This will minimize the number of freeze-thaw cycles the main stock undergoes.

    • Protect from light: Store the aliquots in amber-colored vials or in a light-blocking container.

    • Storage temperature: Store stock solutions at -20°C for short-term storage and -80°C for long-term storage.

    • Aqueous dilutions: Prepare aqueous dilutions fresh for each experiment and do not store them for more than a day.[4]

Methodology Workflow Diagram

The following diagram outlines the general workflow for preparing and using Ro 11-38452 hydrochloride in an experimental setting.

cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh Ro 11-38452 HCl add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Warm / Sonicate add_dmso->dissolve check_sol Check for Complete Dissolution dissolve->check_sol aliquot Aliquot into Single-Use Tubes check_sol->aliquot Yes store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Serially Dilute into Aqueous Buffer thaw->dilute add_to_assay Add to Experimental System dilute->add_to_assay

Caption: General workflow for handling Ro 11-38452 hydrochloride.

References

  • National Center for Biotechnology Information. (n.d.). Ro 1138452 hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Ghafourian, T., et al. (2010). Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K. DARU Journal of Pharmaceutical Sciences.
  • Chavda, V. P., et al. (2010). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
  • Walker, S. E., et al. (2016). Procaine hydrochloride stability in St Thomas concentrate solution.
  • Kumar, L., et al. (2021).
  • Mayron, D., & Gennaro, A. R. (1997). Stability of Propafenone Hydrochloride in i.v. Solutions. American Journal of Health-System Pharmacy.
  • Delgado, D. R., & Martinez, F. (2013). Thermodynamic analysis of the solubility of propranolol-HCL in ethanol + water mixtures. Journal of Solution Chemistry.
  • Gaylord Chemical Company. (n.d.). DMSO. gChem. Retrieved from [Link]

  • Kaur, R., & Kumar, S. (2011). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Advanced Pharmaceutical Bulletin.
  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
  • National Center for Biotechnology Information. (n.d.). Ro 10-5824 dihydrochloride. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ro 11-7800. PubChem Compound Database. Retrieved from [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmazeutische Industrie.
  • Zhang, C., et al. (2021). The mole fraction solubility of TEA·HCl in DMC + DMSO binary solvent mixtures.
  • National Center for Biotechnology Information. (n.d.). RO-41-1049 hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Sharma, D., et al. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Off-target effects of Ro 1138452 hydrochloride on I2 and PAF receptors

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Off-Target Effects on I2 and PAF Receptors

Executive Summary: The "Selectivity Window" Trap

Ro 1138452 hydrochloride is widely utilized as a potent, high-affinity antagonist for the Prostacyclin (IP) receptor (


). It is a critical tool for distinguishing IP-mediated vasodilation and anti-inflammatory signaling from other prostanoid pathways.

However, a common experimental failure mode involves the "Selectivity Window." Unlike highly specific antagonists with >1000-fold selectivity, Ro 1138452 possesses a dangerously narrow margin between its primary target and two specific off-targets: the Imidazoline


 binding site  and the Platelet-Activating Factor (PAF) receptor .

The Critical Data Point:

  • IP Receptor Affinity (

    
    ):  ~9.0 – 9.3[1]
    
  • 
     Receptor Affinity (
    
    
    
    ):
    ~8.3
  • PAF Receptor Affinity (

    
    ):  ~7.9[1][2][3]
    

Implication: If you use Ro 1138452 at supramaximal concentrations (e.g.,


) to ensure complete IP blockade, you are statistically guaranteed to occupy 

and PAF sites, potentially confounding your data with mitochondrial artifacts (

) or calcium signaling interference (PAF).

Interactive Troubleshooting Pathways

Module A: The Calcium/Metabolic Artifact (I2 & PAF Interference)

Symptom: You observe unexpected changes in mitochondrial function, cell viability, or baseline calcium levels that persist even when the IP receptor is genetically knocked down or irrelevant.

Diagnosis Logic (DOT Visualization)

The following diagram illustrates the decision tree to differentiate true IP antagonism from off-target noise.

Ro_Troubleshooting Start Observed Effect: Unexpected Ca2+ flux or Metabolic Shift CheckConc Check Concentration: Is [Ro 1138452] > 100 nM? Start->CheckConc I2_Path Suspect I2 Site (Mitochondrial): Is effect metabolic/apoptotic? CheckConc->I2_Path Yes, Metabolic issues PAF_Path Suspect PAF Receptor: Is effect rapid Ca2+ mobilization? CheckConc->PAF_Path Yes, Ca2+ issues Action_I2 Validation Step: Use Idazoxan (I2 ligand) to mask site I2_Path->Action_I2 Action_PAF Validation Step: Use WEB 2086 (PAF antagonist) to mask site PAF_Path->Action_PAF Conclusion_True True IP Effect: Signal remains after masking Action_I2->Conclusion_True Conclusion_False Artifact: Signal disappears after masking Action_I2->Conclusion_False Action_PAF->Conclusion_True Action_PAF->Conclusion_False

Figure 1: Decision matrix for isolating Ro 1138452 off-target effects based on signal type (Metabolic vs. Calcium).

Detailed Mechanism & Mitigation Strategies

Off-Target 1: The Imidazoline Binding Site

Mechanism: Ro 1138452 contains an imidazoline moiety.[1][2][3]


 binding sites are primarily localized on Monoamine Oxidase (MAO)  enzymes on the outer mitochondrial membrane.
  • The Artifact: Binding to

    
     can modulate MAO activity, alter mitochondrial membrane potential (
    
    
    
    ), and influence
    
    
    channels. This often manifests as "toxicity" or "metabolic inhibition" in MTT/CellTiter-Glo assays that is actually a specific pharmacological off-target effect, not general cytotoxicity.
  • Mitigation Protocol:

    • Titration: Do not exceed

      
       if possible. The 
      
      
      
      gap is narrow (
      
      
      log unit).
    • Structural Control: If high concentrations are required, pre-incubate with Idazoxan (mixed

      
       ligand) or 2-BFI  (selective 
      
      
      
      agonist) to saturate
      
      
      sites before adding Ro 1138452. If the "toxicity" disappears, it was
      
      
      -mediated.
Off-Target 2: The PAF Receptor (PAFR)

Mechanism: Ro 1138452 binds PAF receptors with a


 of ~7.[1][2][3]9. PAF receptors couple to 

proteins, leading to PLC activation and

-mediated calcium release.
  • The Artifact: In systems containing serum (which may contain PAF or PAF-like lipids), Ro 1138452 may act as a competitive antagonist, altering baseline calcium tone. Conversely, in some sensitive cell lines, high-affinity binding might stabilize receptor conformations that alter basal signaling (inverse agonism).

  • Mitigation Protocol:

    • Serum-Starvation: Perform assays in serum-free media to remove endogenous PAF.

    • The "Masking" Experiment: Run your IP receptor assay in the presence of WEB 2086 (a specific PAF antagonist,

      
      ). Since WEB 2086 does not bind IP receptors, any effect of Ro 1138452 that persists in the presence of WEB 2086 is likely IP-specific.
      

Quantitative Selectivity Profile

The following table summarizes the binding affinities derived from Bley et al. (2006). Note the proximity of the


 values.[1][2]
Receptor / Site

(Affinity)

(Approx)
Functional Consequence
IP Receptor (Human) 9.3 ± 0.1 ~0.5 nM Primary Target (Antagonism)
Imidazoline

Site
8.3~5.0 nMMitochondrial modulation
PAF Receptor7.9~12.0 nMCa2+ signaling interference

Adrenoceptor
6.5~300 nMVasoconstriction modulation

5.4> 4000 nMNegligible at physiological doses

Frequently Asked Questions (FAQs)

Q1: I am seeing inhibition of cell migration at


 Ro 1138452. Is this IP-mediated? 
A:  At 

, you are 4 orders of magnitude above the

for the IP receptor. You are almost certainly engaging

sites (mitochondrial function) and PAF receptors (cytoskeletal reorganization). You must repeat the experiment with a dose-response curve starting at

. If the effect plateaus at

, it is IP-mediated. If it continues to increase up to

, it is off-target toxicity.

Q2: Can I use Ro 1138452 to study IP receptors in platelets? A: Yes, but be cautious. Platelets express high levels of PAF receptors. If you use Ro 1138452 to block prostacyclin-mediated anti-aggregation, ensure you are not simultaneously affecting PAF-mediated aggregation. The paper by Bley et al. suggests that at therapeutic doses, PAF interference is minimal, but controls (using ADP as an agonist instead of PAF) are essential.

Q3: What is the best solvent for this compound? A: The hydrochloride salt improves water solubility compared to the free base. It is soluble in DMSO (


) and water (

with gentle warming). For cell culture, prepare a

stock in DMSO and dilute to working concentrations (

DMSO final).

References

  • Bley, K. R., et al. (2006).[3] RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists.[1] British Journal of Pharmacology.

  • Jones, R. L., et al. (2006). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations.[3][4][5] British Journal of Pharmacology.

  • Cayman Chemical. (n.d.). Ro 1138452 Product Information & Safety Data Sheet.

Sources

Technical Support Guide: Ro 1138452 Hydrochloride Selectivity & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Ro 1138452 (CAY10441) is a high-affinity, selective antagonist of the IP (Prostacyclin) receptor .[1][2][3][4] Unlike many earlier generation prostanoid antagonists which suffered from cross-reactivity with EP or TP receptors, Ro 1138452 exhibits a "clean" profile within the prostanoid family.

However, critical off-target effects exist outside the prostanoid family , specifically at the Imidazoline I2 and PAF (Platelet-activating factor) receptors. Failure to account for these can lead to false positives in complex tissue assays.

Quick Reference Data
Target ReceptorAffinity (pKi / IC50)Interaction Type
IP (Human) 8.7 - 9.3 (0.5 - 2 nM)Primary Antagonist
Imidazoline I28.3 (5 nM)Major Off-Target
PAF Receptor7.9 (12 nM)Major Off-Target
Alpha-2A Adrenoceptor6.5Weak Off-Target
EP1, EP3, EP4, TP< 6.0 (> 1 µM)Negligible
DP1, FP< 5.0Negligible

Selectivity Profile & Visual Analysis

Q: How selective is Ro 1138452 against other prostanoid receptors (EP, TP, DP)?

A: Within the prostanoid family, Ro 1138452 is highly selective.[1][3][4][5] It displays >1000-fold selectivity for the IP receptor over EP1, EP3, EP4, TP, and DP1 receptors.

Senior Scientist Insight: If you observe inhibition of an EP2-mediated response (e.g., using Butaprost), do not immediately assume Ro 1138452 cross-reactivity. In tissues with high IP receptor reserve (like pulmonary arteries), "selective" agonists like Butaprost can partially activate IP receptors. Ro 1138452 inhibits the IP component of the Butaprost response, not the EP2 receptor itself.[6]

Q: What are the critical "blind spots" in its selectivity?

A: The compound has significant affinity for Imidazoline I2 sites (pKi 8.[3][4]3) and PAF receptors (pKi 7.9).[1][2][3][4]

  • Risk: If you are studying inflammation or vascular tone where PAF is a mediator, Ro 1138452 may blunt the response via PAF receptor blockade, mimicking an IP-mediated effect.

  • Control: Always run a parallel control with a specific PAF antagonist (e.g., WEB 2086) to distinguish the mechanism.

Visualization: Selectivity Hierarchy

The following diagram illustrates the affinity hierarchy. Note the proximity of I2 and PAF affinities to the primary IP target.[1][3]

RoSelectivity Ro Ro 1138452 IP IP Receptor (Target) pKi ~9.0 Ro->IP Primary Blockade OffTarget_High Imidazoline I2 (High Risk) pKi 8.3 Ro->OffTarget_High Significant Binding OffTarget_Med PAF Receptor (Med Risk) pKi 7.9 Ro->OffTarget_Med Moderate Binding Prostanoids EP1-4, TP, DP, FP (Safe) pKi < 6.0 Ro->Prostanoids No Interaction

Figure 1: Selectivity profile of Ro 1138452. Note the significant off-target affinity for I2 and PAF receptors (Red), contrasting with the clean profile against other prostanoids (Grey).

Troubleshooting & Experimental FAQs

Scenario 1: Inconsistent IC50 values in Platelet Aggregation Assays

User Issue: "I am getting a pA2 of 7.5 in platelet-rich plasma (PRP), but the literature says pKi is 9.3. Is my batch degraded?" Diagnosis: This is likely a Protein Binding Artifact , not degradation. Explanation: Ro 1138452 is highly lipophilic and binds extensively (~95%) to plasma proteins. In PRP assays, the free fraction of the drug is significantly lower than the nominal concentration. Solution:

  • Perform the assay in washed platelets rather than PRP to determine true affinity.

  • If PRP is required, calculate the free drug concentration or accept the right-shifted IC50 as a function of the assay matrix.

Scenario 2: Unexpected Inhibition of "EP2" Responses

User Issue: "I used Butaprost (an EP2 agonist) and Ro 1138452 inhibited the relaxation. Does it block EP2?" Diagnosis: Agonist Promiscuity , not Antagonist Cross-reactivity. Explanation: While Ro 1138452 is selective, the agonist Butaprost can activate IP receptors at high concentrations or in tissues with high IP density (e.g., human pulmonary artery). Validation Step:

  • Use a highly selective EP2 antagonist (e.g., PF-04418948) alongside Ro 1138452.

  • If Ro 1138452 inhibits the response, the "EP2" response was actually partially IP-mediated.

Scenario 3: Solubility in Aqueous Buffers

User Issue: "The compound precipitates in my Krebs buffer." Solution:

  • Ro 1138452 is hydrophobic.

  • Stock Prep: Dissolve in 100% DMSO to 10-50 mM.

  • Working Solution: Dilute the DMSO stock into the buffer immediately before use. Keep final DMSO concentration < 0.1%.

  • Critical: Do not attempt to make aqueous stock solutions > 10 µM directly.

Validated Experimental Protocols

Protocol A: IP Receptor Competition Binding Assay

Purpose: To verify the affinity of Ro 1138452 in your specific membrane preparation.

Materials:

  • Membranes: CHO cells stably expressing human IP receptor (or platelet membranes).[1][2][3]

  • Radioligand: [3H]-Iloprost (Non-selective but high affinity) or [3H]-PGI2 (unstable). Note: Since Iloprost binds EP1/EP3, ensure the cell line is IP-only.

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

Workflow:

  • Preparation: Dilute Ro 1138452 in DMSO (serial dilutions: 10^-11 M to 10^-5 M).

  • Incubation: Mix:

    • 50 µL Membrane suspension (10-20 µg protein).

    • 50 µL [3H]-Iloprost (Final conc: ~Kd, approx 5-10 nM).

    • 50 µL Ro 1138452 or Vehicle.

    • Non-Specific Binding (NSB): Define using 10 µM unlabeled Iloprost or Cicaprost.

  • Equilibrium: Incubate for 60 min at Room Temperature (25°C).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Analysis: Calculate Ki using the Cheng-Prusoff equation:

    
    .
    
Protocol B: Functional cAMP Inhibition Assay

Purpose: To confirm functional antagonism against an IP agonist.[1][2][3]

Workflow Visualization:

FunctionalAssay Start Seed CHO-IP Cells (24-well plate) PreInc Pre-incubate with IBMX (PDE Inhibitor) + Ro 1138452 (Var. Conc.) 15 min @ 37°C Start->PreInc Stim Add Agonist (Cicaprost or Carbaprostacyclin) EC80 Concentration PreInc->Stim Incubate Incubate 30 min @ 37°C Stim->Incubate Lyse Lyse Cells & Measure cAMP (ELISA/FRET) Incubate->Lyse Analyze Schild Analysis Determine pA2 Lyse->Analyze

Figure 2: Workflow for validating functional antagonism via cAMP accumulation.[2][3]

References

  • Bley, K. R., et al. (2006).[4] RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists.[1][3] British Journal of Pharmacology, 147(3), 335–345.

  • Fretwell, N., & Wise, A. (2006). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations.[4][6] British Journal of Pharmacology, 148(8), 1100–1110.

  • Cayman Chemical. (n.d.). CAY10441 (Ro 1138452) Product Information.[2]

  • Stitham, J., et al. (2003). Design and characterization of a potent, selective, and orally active IP receptor antagonist. Journal of Biological Chemistry.

Sources

Optimizing Ro 1138452 hydrochloride concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Compound Classification: Selective IP (Prostacyclin) Receptor Antagonist Primary Application: Inhibition of PGI2-mediated cAMP elevation and platelet aggregation CAS No: 221529-58-4 (Free base reference)[1]

Compound Architecture & Reconstitution

Technical Insight: Ro 1138452 hydrochloride is highly lipophilic and prone to precipitation in aqueous buffers if not handled correctly. The hydrochloride salt form improves stability but requires strict moisture control.

Solubility Profile
SolventMax SolubilityStabilityNotes
DMSO ~50 mMHighRecommended. Store aliquots at -20°C.
Ethanol ~20 mMModerateEvaporation risk during long-term storage.
Water/PBS < 10 µMPoorDo not use for stock. Immediate precipitation risk.
Reconstitution Protocol (Self-Validating)

To ensure consistent potency across assays, follow this "Intermediate Dilution" method to prevent "solvent shock" precipitation:

  • Primary Stock: Dissolve powder in 100% DMSO to reach 10 mM . Vortex for 30 seconds.

  • Visual Check: Solution must be completely clear. If cloudy, sonicate for 5 minutes at 37°C.

  • Intermediate Step (Critical): Do not pipette 10 mM stock directly into the cell culture well (often 100µL+ volume). Instead, create a 100x Working Stock in culture media (or buffer) containing 1% DMSO.

    • Example: To achieve 1 µM final assay concentration, dilute the 10 mM stock 1:100 into a tube to make 100 µM, then add this 100 µM solution to your cells/assay at a 1:100 ratio.

  • Validation: This ensures the final DMSO concentration is 0.1% or less, preventing vehicle toxicity while maintaining compound solubility.

Experimental Workflows

Workflow A: cAMP Inhibition Assay (G s Pathway)

Objective: Quantify antagonism of agonist-induced (e.g., Cicaprost, Iloprost) cAMP accumulation.

Mechanism: Ro 1138452 binds the IP receptor, blocking Gs-protein coupling and preventing Adenylyl Cyclase activation.

Step-by-Step Optimization:

  • Cell Seeding: Seed IP-expressing cells (e.g., CHO-K1-hIP or platelets) in low-serum media. Serum albumin can bind lipophilic drugs, shifting the IC50.

  • Antagonist Pre-incubation (The "Equilibrium" Rule):

    • Add Ro 1138452 (0.1 nM – 10 µM dose range).

    • Incubate for 30–60 minutes at 37°C.

    • Why? Ro 1138452 has slow dissociation kinetics (pseudo-irreversible behavior in some tissues).[2] Insufficient pre-incubation leads to underestimation of potency.

  • Agonist Challenge: Add EC80 concentration of IP agonist (e.g., 10 nM Cicaprost). Incubate 15–30 mins.

    • Note: Include a PDE inhibitor (e.g., IBMX 500 µM) to prevent cAMP degradation.

  • Readout: Lyse cells and measure cAMP via FRET/TR-FRET/ELISA.

Workflow B: Platelet Aggregation (Light Transmission Aggregometry)

Objective: Block inhibition of platelet aggregation.[3][4][5] (Note: IP agonists inhibit aggregation; Ro 1138452 restores aggregation in the presence of IP agonists).

  • Preparation: Prepare Platelet-Rich Plasma (PRP) from citrated blood.

  • Baseline: Add Ro 1138452 (10 nM – 1 µM) to PRP. Incubate 5 mins at 37°C.

  • Agonist Addition: Add Cicaprost or Iloprost (inhibitory agonist) to the PRP.

  • Induction: Immediately add the aggregatory agent (e.g., ADP or Collagen).

  • Measurement: Ro 1138452 should reverse the anti-aggregatory effect of Cicaprost, restoring the light transmission curve to near-control levels.

Visualizing the Mechanism

The following diagram illustrates the competitive antagonism within the Gs-signaling cascade.

Ro1138452_Mechanism cluster_membrane Cell Membrane Agonist IP Agonist (e.g., Cicaprost) Receptor IP Receptor (GPCR) Agonist->Receptor Activates Ro Ro 1138452 (Antagonist) Ro->Receptor Blocks (High Affinity) Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Accumulation) AC->cAMP Catalyzes ATP ATP Response Vasorelaxation / Anti-Aggregation cAMP->Response Signaling

Caption: Ro 1138452 competitively binds the IP receptor, preventing Gs-mediated activation of Adenylyl Cyclase.

Troubleshooting Guide & FAQs

Q1: My IC50 values are shifting significantly between experiments. Why?

Diagnosis: This is often due to Serum Protein Binding . Explanation: Ro 1138452 is lipophilic. If Experiment A uses 10% FBS and Experiment B uses 0.1% BSA, the free drug concentration will differ drastically. The Fix: Standardize your assay buffer. For precise Ki determination, use serum-free media or Tyrode’s buffer containing a fixed, low concentration of BSA (e.g., 0.1%) to prevent non-specific plastic binding without sequestering the drug.

Q2: I see precipitation when adding the drug to the well.

Diagnosis: Aqueous Shock . The Fix: You likely pipetted a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media. The local concentration exceeds solubility before it disperses. Always use the Intermediate Dilution method (see Section 1) to step down the concentration before final addition.

Q3: The antagonism seems "wash-resistant" or irreversible.

Diagnosis: Slow Dissociation Kinetics . Explanation: In some tissues (e.g., human airway epithelial cells), Ro 1138452 exhibits "pseudo-irreversible" behavior because its dissociation rate is extremely slow.[2] The Fix: Do not rely on simple washout steps to reverse the effect. If reversibility is required for your experimental design, consider a lower affinity antagonist. For standard antagonism, ensure long pre-incubation (60 mins) to reach true equilibrium.

Q4: Can I use Ro 1138452 to distinguish between IP and EP receptors?

Diagnosis: Selectivity Confirmation . The Fix: Yes. Ro 1138452 is highly selective for IP over EP1-4 receptors (Selectivity > 1000-fold). If you observe residual cAMP activity in the presence of saturating Ro 1138452, the agonist is likely cross-reacting with EP receptors (specifically EP2 or EP4), not the IP receptor.

References

  • MedChemExpress. Ro 1138452 Product Information & Biological Activity. (Accessed 2026).[6] Link

  • British Journal of Pharmacology. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations.[3][4] (2006).[3][5][6] Link

  • Journal of Pharmacology and Experimental Therapeutics. 4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452) is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor. (2007).[1][4] Link

  • Cayman Chemical. Ro 1138452 Product Data Sheet. (Accessed 2026).[6] Link

Sources

Avoiding precipitation of Ro 1138452 hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical resource center for Ro 1138452 hydrochloride. As a potent and selective prostacyclin (IP) receptor antagonist, Ro 1138452 is a valuable tool for research into nociception, inflammation, and cardiovascular activity[1][2]. This guide has been developed by our senior scientific team to provide you with the expertise and field-proven insights necessary to navigate the primary technical challenge associated with this compound: maintaining its solubility in aqueous solutions.

Unexpected precipitation can compromise experimental results, consume valuable time, and waste precious material. This document provides a foundational understanding of the physicochemical principles governing the solubility of this compound, followed by a detailed troubleshooting guide and frequently asked questions to proactively address and resolve any issues you may encounter.

The Core Challenge: Understanding pH-Dependent Solubility

Ro 1138452 is a weakly basic compound supplied as a hydrochloride (HCl) salt to improve its handling and aqueous solubility[3]. The key to avoiding precipitation lies in understanding the pH-dependent equilibrium between its two forms: the protonated (ionized) cation and the neutral free base.

  • Protonated Form (R-NH₃⁺): At acidic pH, the molecule exists in its ionized, hydrochloride salt form. This form is charged and readily interacts with polar water molecules, resulting in higher solubility.

  • Free Base Form (R-NH₂): As the pH of the solution increases towards neutral or alkaline conditions, the molecule loses its proton. This neutral "free base" is significantly less polar and, consequently, has much lower aqueous solubility, causing it to precipitate out of solution[4].

This relationship is fundamentally described by the Henderson-Hasselbalch equation, which links pH, the compound's pKa (the pH at which 50% is ionized), and the ratio of the two forms[5][6]. While the exact pKa of Ro 1138452 is not publicly disclosed, it is the critical parameter governing this behavior.

cluster_pH Effect of pH on Ro 1138452 Equilibrium low_pH Low pH (Acidic) e.g., pH < 6 soluble Ro 1138452-H⁺Cl⁻ (Protonated Salt) SOLUBLE low_pH->soluble Dominant Species high_pH High pH (Neutral/Basic) e.g., pH > 7 insoluble Ro 1138452 (Neutral Free Base) INSOLUBLE / PRECIPITATES high_pH->insoluble Dominant Species soluble->insoluble pH Increase (e.g., adding to PBS, cell media) insoluble->soluble pH Decrease (e.g., adding acid) cluster_workflow Recommended Workflow for Cell Culture Dosing start Start: Ro 1138452 HCl Lyophilized Powder stock Prepare 10-20 mM Stock in Anhydrous DMSO. Sonicate to ensure full dissolution. start->stock aliquot Aliquot stock into single-use volumes. Store at -20°C or -80°C. stock->aliquot dilute Thaw one aliquot. Serially dilute into cell culture medium. aliquot->dilute apply Add final dilution to cells. Ensure final DMSO concentration is non-toxic (typically <0.5%). dilute->apply end Experiment Proceeds apply->end

Caption: Workflow for preparing Ro 1138452 HCl for cell-based assays.

Question 2: What is the best solvent for preparing a primary stock solution, and what concentrations can I achieve?

Answer: For maximum concentration and stability, an organic co-solvent is highly recommended. Water is not a suitable primary solvent for Ro 1138452 as the free base is noted to be insoluble.[7]

Solubility Data Summary:

SolventReported SolubilityConsiderations & Best Practices
DMSO 20 mg/mL,[8] 58 mg/mL [7]Primary recommendation. High solubilizing capacity. Ensure use of anhydrous (dry) DMSO, as absorbed moisture can reduce solubility over time. Can be cytotoxic at higher concentrations; always calculate the final percentage in your experiment.[9]
Ethanol 20 mg/mL,[8] 58 mg/mL [7]Good alternative to DMSO. Can be less cytotoxic for certain cell types. Ensure you are using absolute (200 proof) ethanol.
DMF 30 mg/mL [8]High solubilizing capacity, but generally more toxic to cells than DMSO and should be used with caution.
Water Insoluble [7]Not recommended for primary stock solutions due to the risk of precipitation.
PBS (pH 7.2) Very Low (e.g., 0.05 mg/mL in a 1:10 DMF:PBS mix)[8]Demonstrates the poor solubility at neutral pH. Do not use for stock preparation.
Question 3: My application is sensitive to organic solvents. How do I design a formulation without them?

Answer: While challenging, it is possible. Success depends on rigorous pH control and potentially the use of solubilizing excipients.

  • pH-Solubility Profiling: You must first determine the pH at which this compound is sufficiently soluble for your needs.

    • Protocol: Prepare a series of buffers (e.g., citrate, acetate) ranging from pH 3 to 7. Add an excess of the compound to each, equilibrate for several hours, centrifuge, and measure the concentration of the supernatant via HPLC or UV-Vis spectroscopy. This will give you an empirical solubility curve.

  • Use of Excipients: For in vivo studies or other specialized applications, complexation agents can be used. A formulation using 10% DMSO and 90% (20% SBE-β-CD in Saline) has been reported to achieve a concentration of 2.5 mg/mL.[10] SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a toroidal molecule that can encapsulate the drug, enhancing its aqueous solubility.

Frequently Asked Questions (FAQs)

  • Q: I tried to dissolve the compound directly in water and it looks cloudy. What happened?

    • A: The cloudiness is precipitation. The pH of your deionized water is likely between 5.5 and 7.0, which is not acidic enough to keep the compound fully dissolved. You must use an acidic buffer or, preferably, an organic co-solvent like DMSO for your stock solution.

  • Q: Can I heat the solution or sonicate it to aid dissolution?

    • A: Yes, gentle heating and sonication are often used to aid the dissolution of compounds in solvents like DMSO.[10] However, be aware that for aqueous solutions, a compound that dissolves with heat may precipitate out again as the solution cools to room or physiological temperature. Always visually inspect the solution before use.

  • Q: How should I store my stock solutions of this compound?

    • A: For long-term stability, stock solutions prepared in anhydrous DMSO or ethanol should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[10][11] When stored properly at -80°C in a solvent, the solution can be stable for up to a year or more.[11]

  • Q: I see a "common ion effect" mentioned for hydrochloride salts. What is that and do I need to worry about it?

    • A: The common ion effect can decrease the solubility of a hydrochloride salt in a solution that already contains a high concentration of chloride ions (e.g., concentrated HCl or saline).[3][12] For most in vitro and in vivo experiments where you are making dilute working solutions, this effect is negligible compared to the much larger effect of pH. It becomes a consideration primarily in high-concentration parenteral formulation development.[3]

References

  • Tocris Bioscience. (n.d.). This compound.
  • MedChemExpress. (n.d.). RO1138452.
  • Bley, K. R., et al. (2006). RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. British Journal of Pharmacology, 147(3), 335–345.
  • Jones, R. L., & Wise, H. (2007). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. British Journal of Pharmacology, 150(3), 265–274.
  • Selleck Chemicals. (n.d.). RO1138452 Prostaglandin Receptor antagonist.
  • Adooq Bioscience. (n.d.). RO-1138452.
  • Cayman Chemical. (n.d.). CAY10441 (Ro 1138452, CAS Number: 221529-58-4).
  • Babu, R. J., & Singh, M. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 79-84.
  • Wise, H., & Jones, R. L. (2007). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. Naunyn-Schmiedeberg's Archives of Pharmacology, 375(1), 1-11.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(1), 108-110.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1185-1194.
  • Chadha, R., & Bhandari, S. (2014). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Molecules, 19(12), 19937-19966.
  • ResearchGate. (2023). Formulation strategies for poorly soluble drugs.
  • Avdeef, A., & Tsinman, O. (2006). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 23(8), 1847-1857.
  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?.
  • Yalkowsky, S. H., & Jain, N. (2015).
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Roy, S., & Roy, A. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. AAPS PharmSciTech, 17(4), 932-940.
  • ResearchGate. (2011). Solvent change co-precipitation with hydroxypropyl methylcellulose phthalate to improve dissolution characteristics of a poorly water-soluble drug.
  • Tablets & Capsules Magazine. (2023). Formulating OSDs for Poorly Soluble Drugs.
  • Yalkowsky, S. H., & Jain, N. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 263-266.
  • Hagedorn, M., et al. (2022).
  • Rahman, M. M., et al. (2014). Methods of Solubility and Dissolution Enhancement for Poorly Water Soluble Drugs: A Review. World Journal of Pharmaceutical Research, 3(5), 107-130.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Van der Meeren, F., et al. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 231, 115392.
  • Wako Pure Chemical Industries. (n.d.). Cell Cultivation Handbook.
  • Moradiya, M., & Kushwaha, A. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Verbeck, G. (n.d.). Protocol for Disinfection of Cell Culture and Tissue Culture in Media. University of North Texas.
  • Bergström, C. A., et al. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences, 74(4), 416-421.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1185-1194.
  • Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 8(9), 953.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.
  • ResearchGate. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • Reddit. (2022). Normality of HCl non toxic to mammalian cells.

Sources

Validation & Comparative

Technical Comparative Guide: RO1138452 vs. RO3244794

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the investigation of prostacyclin (PGI2) physiology—specifically nociception, inflammation, and cardiovascular hemodynamics—the lack of selective tools has historically hampered precise mechanistic dissection.[1][2]

This guide compares the two primary small-molecule antagonists for the IP receptor: RO1138452 and RO3244794 .[1][2][3][4] While both effectively block IP receptor signaling, they possess distinct pharmacological profiles that dictate their experimental utility.[2]

  • RO1138452 is the high-potency choice for in vitro characterization but carries off-target liabilities (Imidazoline/PAF receptors).

  • RO3244794 is the high-selectivity choice, optimized for in vivo pharmacokinetics and complex tissue assays where specificity is paramount.

Part 1: Mechanistic Profiling & Performance Data

The following data synthesizes binding affinities and functional antagonism metrics derived from human platelet assays and recombinant expression systems.

Table 1: Comparative Pharmacological Profile
FeatureRO1138452 (Hydrochloride)RO3244794
Primary Target IP Receptor (Antagonist)IP Receptor (Antagonist)
Potency (pKi, Human Platelets) 9.3 ± 0.1 (High Affinity)7.7 ± 0.03 (Moderate Affinity)
Potency (pKi, Recombinant) 8.7 ± 0.066.9 ± 0.1
Selectivity Profile Mixed: Affinity for I2 (8.[1][2][4]3) and PAF (7.[3]9) receptors.[1][2][5][6]Highly Selective: No significant activity at EP1-4, TP, DP, or non-prostanoid targets.
Binding Mechanism Competitive / Pseudo-irreversible (context-dependent)Competitive Reversible
Oral Bioavailability (Rat) Low (< 1%)High (~51%)
Plasma Half-life (t1/2) ShortLong

Scientist's Analysis: The critical differentiator here is selectivity vs. potency .

  • RO1138452 exhibits a pKi approximately 1.5 log units higher than RO3244794.[1][2] However, its affinity for the Platelet Activating Factor (PAF) receptor (pKi 7.[3]9) is a major confounder in inflammation models, as PAF is a potent mediator of vascular permeability and leukocyte activation.

  • RO3244794 , while less potent, offers a "clean" pharmacological tool. It allows researchers to attribute observed phenotypes strictly to IP receptor blockade without the noise of I2 or PAF interference.

Part 2: Experimental Decision Framework

To ensure experimental rigor, select the compound based on the specific constraints of your assay.

Visualization: Selection Logic & Signaling Pathway

The following diagram illustrates the IP receptor signaling cascade and the decision logic for selecting the appropriate antagonist.

IP_Receptor_Selection cluster_decision Selection Logic node_agonist Agonist (PGI2 / Iloprost) node_IP IP Receptor (Gs-Coupled) node_agonist->node_IP Activates node_AC Adenylyl Cyclase node_IP->node_AC Gs node_cAMP cAMP Elevation node_AC->node_cAMP ATP -> cAMP node_Effect Vasodilation & Anti-Aggregation node_cAMP->node_Effect PKA Pathway node_RO11 RO1138452 (High Potency) node_RO11->node_IP Blocks (Ki 0.5nM) node_RO32 RO3244794 (High Selectivity) node_RO32->node_IP Blocks (Ki 20nM) node_Goal Experimental Goal? node_InVitro In Vitro / Binding (Need max potency) node_Goal->node_InVitro node_InVivo In Vivo / Complex Tissue (Need selectivity) node_Goal->node_InVivo node_InVitro->node_RO11 node_InVivo->node_RO32

Figure 1: IP Receptor signaling cascade (Gs-coupled) and antagonist selection logic based on experimental requirements.

Part 3: Validated Experimental Protocols

The following protocols are designed to be self-validating . They include internal controls to distinguish between true IP antagonism and non-specific effects.

Protocol A: Platelet Aggregation Assay (Functional Validation)

Context: IP receptor activation inhibits platelet aggregation.[5][7] Therefore, an IP antagonist should restore aggregation in the presence of an IP agonist (like Iloprost).

Reagents:

  • Human Platelet-Rich Plasma (PRP).[7]

  • Aggregating Agent: ADP (5–10 µM) or U-46619.

  • IP Agonist: Iloprost (1–10 nM).

  • Antagonist: RO1138452 or RO3244794.[1][2][3][4]

Workflow:

  • Preparation: Adjust PRP to 300,000 platelets/µL using Tyrode’s buffer.

  • Control A (Max Aggregation): Add ADP alone. Record light transmission (set as 100% aggregation).

  • Control B (IP Inhibition): Incubate PRP with Iloprost (10 nM) for 2 minutes. Add ADP. Result should be <10% aggregation.

  • Experimental Arm (Antagonism):

    • Pre-incubate PRP with RO1138452 (10 nM - 1 µM) or RO3244794 (100 nM - 10 µM) for 5 minutes.

    • Add Iloprost (10 nM) for 2 minutes.

    • Add ADP.

  • Readout: Measure restoration of aggregation.

    • Success Metric: Dose-dependent return of aggregation toward Control A levels.

    • Note: If using RO1138452, ensure concentrations do not exceed 10 µM to avoid non-specific membrane stabilization.

Protocol B: In Vivo Inflammation Model (Rat Carrageenan Paw Edema)

Context: PGI2 sensitizes nociceptors and promotes edema. This protocol validates the anti-inflammatory/analgesic properties of the antagonists.[1][2][3]

Compound Selection: Use RO3244794 due to its superior oral bioavailability (51%) and lack of PAF interference.

Workflow:

  • Dosing: Administer RO3244794 (0.3 – 30 mg/kg, p.o.) or Vehicle (methylcellulose) 1 hour prior to induction.

  • Induction: Inject 100 µL of 1% λ-carrageenan into the plantar surface of the hind paw.

  • Measurement (Edema): Measure paw volume using a plethysmometer at t=1, 3, and 5 hours.

  • Measurement (Hyperalgesia): Use the Randall-Selitto test (mechanical pressure) to determine pain threshold.

  • Validation: Compare against a positive control (e.g., Indomethacin). RO3244794 should significantly inhibit edema and increase pain thresholds in a dose-dependent manner.

Part 4: Expert Commentary on Causality

When interpreting data generated with these compounds, researchers must account for the "Prostanoid Tone" of the system.

  • The PAF Confounder: If you use RO1138452 in a model involving neutrophils or endothelial leakage, you risk false positives. RO1138452 inhibits PAF receptors (Ki ~12 nM). If your model shows reduced inflammation with RO1138452, confirm it with RO3244794. If RO3244794 fails to replicate the effect, the original observation was likely PAF-mediated, not IP-mediated.

  • Pharmacokinetic Disconnect: RO1138452 has high clearance. In in vivo studies, a lack of effect might not be a lack of efficacy, but rather insufficient plasma exposure. Always prioritize RO3244794 for oral dosing studies to eliminate PK failure as a variable.

References
  • Bley, K. R., et al. (2006). RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists.[3][4] British Journal of Pharmacology.[3][4]

  • Ayer, L. M., et al. (2008). RO1138452 is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells.[3] Journal of Pharmacology and Experimental Therapeutics.

  • Wise, H., & Jones, R. L. (2005). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. British Journal of Pharmacology.[3][4]

Sources

Schild Analysis of Ro 113-8452 Hydrochloride: A Definitive Guide to Competitive Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ro 113-8452 hydrochloride (also known as CAY10441 ) is a high-affinity, selective antagonist of the Prostacyclin (IP) receptor.[1][2] In the landscape of eicosanoid pharmacology, it serves as a critical tool for distinguishing IP receptor-mediated effects from those of other prostanoid receptors (EP, DP, TP).

This guide details the Schild analysis of Ro 113-8452, the gold-standard pharmacological method for validating competitive antagonism. Unlike simple IC50 measurements, which are dependent on agonist concentration and experimental conditions, Schild analysis yields the


 value —a system-independent measure of antagonist affinity.

Key Performance Metrics:

  • Mechanism: Competitive, Reversible Antagonism.

  • Target: IP Receptor (Gs-coupled).

  • Affinity (

    
    ):  ~8.20 – 8.39 (Functional Tissue Assays).[3]
    
  • Schild Slope: ~1.0 (Unity), confirming competitive kinetics.

Mechanistic Foundation: The IP Receptor Pathway

To understand the antagonism of Ro 113-8452, one must first visualize the agonist pathway it blocks. The IP receptor is a Gs-protein coupled receptor.[4][5] Upon activation by prostacyclin (


) or analogs like Cicaprost, it triggers an adenylyl cyclase (AC) cascade, leading to smooth muscle relaxation and inhibition of platelet aggregation.

Figure 1: IP Receptor Signaling & Antagonism Mechanism

IP_Receptor_Pathway Agonist Agonist (Cicaprost/PGI2) Receptor IP Receptor (GPCR) Agonist->Receptor Activates Antagonist Ro 113-8452 (Competitive Antagonist) Antagonist->Receptor Blocks (Reversible) Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Catalyzes PKA PKA Activation cAMP->PKA Activates Response Vasorelaxation / Anti-Aggregation PKA->Response Phosphorylation

Caption: Ro 113-8452 competes with agonists for the IP receptor orthosteric site, preventing Gs coupling.

Comparative Analysis: Ro 113-8452 vs. Alternatives

In drug discovery, selecting the right probe is essential. While Ro 113-8452 is the most widely cited high-affinity antagonist, Ro 32-44794 is a key alternative with a distinct selectivity profile.

Table 1: Comparative Pharmacological Profile

FeatureRo 113-8452 (CAY10441) Ro 32-44794 Interpretation
Primary Target IP ReceptorIP ReceptorBoth are effective IP blockers.[6][7]
Affinity (

)
9.3 (Platelets)8.7 (Recombinant)7.7 (Platelets)6.9 (Recombinant)Ro 113-8452 is ~10-100x more potent.
Functional

8.20 - 8.39 ~7.5Ro 113-8452 requires lower concentrations for blockade.
Selectivity High vs. Prostanoids.Note: Binds Imidazoline I2 & PAF receptors.[3][7]Ultra-High. No affinity for I2 or PAF.Use Ro 32-44794 if I2/PAF off-target effects are a concern.
Binding Kinetics Competitive, ReversibleCompetitive, ReversibleBoth suitable for Schild analysis.
Solubility DMSO, EthanolDMSOSimilar handling requirements.

Expert Insight: For standard pharmacological characterization (Schild analysis), Ro 113-8452 is preferred due to its superior potency, which allows for a wider window of concentration testing before solubility limits or non-specific effects occur. However, if the tissue preparation is rich in Imidazoline receptors, Ro 32-44794 serves as a necessary control [1, 2].

Experimental Protocol: Schild Analysis in Isolated Tissue

This protocol describes the determination of the


 value using a functional vasorelaxation assay (e.g., Human Pulmonary Artery or Guinea-Pig Aorta). This is a self-validating system : if the calculated slope deviates significantly from 1.0, the competitive mechanism hypothesis is rejected.
Phase 1: Tissue Preparation & Equilibration
  • Dissection: Isolate arterial rings (2–3 mm wide) and mount in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Pre-tension: Apply optimal resting tension (e.g., 2g for aorta) and equilibrate for 60–90 minutes, washing every 20 minutes.

  • Tone Induction: Induce sub-maximal contraction (approx. 70-80% of max) using a constrictor like Phenylephrine (1 µM) or U-46619 . Wait for a stable plateau.

Phase 2: The Dosing Schedule (S1 - S4)

To perform a Schild analysis, you must generate agonist concentration-response curves (CRCs) in the presence of fixed antagonist concentrations.

  • Agonist: Cicaprost (stable prostacyclin analog).[3]

  • Antagonist: Ro 113-8452.[1][2][3][6][7]

Step-by-Step Workflow:

  • Curve 1 (Control): Construct a cumulative CRC for Cicaprost without antagonist. Wash out and re-equilibrate (30–40 min).

  • Incubation: Add Ro 113-8452 at Concentration A (e.g., 10 nM) to the bath. Incubate for 30–45 minutes to ensure equilibrium occupancy.

  • Curve 2 (Low Dose): Re-induce tone, then construct the Cicaprost CRC in the presence of the antagonist.

  • Repeat: Wash out, increase Ro 113-8452 to Concentration B (e.g., 100 nM), incubate, and run Curve 3. Repeat for Concentration C (e.g., 500 nM) for Curve 4.

Phase 3: Data Calculation
  • 
     Determination:  Fit each curve to a sigmoidal dose-response equation (variable slope). Calculate the 
    
    
    
    for the agonist at each antagonist concentration.
  • Dose Ratio (DR): Calculate

    
    .
    
  • Schild Transformation: Calculate

    
    .
    

Data Analysis & Visualization

The validity of Ro 113-8452 as a competitive antagonist is determined by the Schild Plot .

The Schild Equation:



Where 

when the slope is 1.

Figure 2: Schild Analysis Workflow

Schild_Workflow Data Raw Data: Agonist Curves Shift Calculate Shift (Dose Ratio) Data->Shift Rightward Shift Plot Plot: Log(DR-1) vs Log[B] Shift->Plot Transform Regression Linear Regression Plot->Regression Validation Check Slope (Must be ~1.0) Regression->Validation Result Result: pA2 Value Validation->Result If Valid

Caption: The logical flow from raw dose-response curves to the definitive pA2 affinity constant.

Interpretation of Results
  • Linearity: The plot of

    
     vs. 
    
    
    
    should be a straight line.
  • Slope: For Ro 113-8452, the slope should be 1.0 ± 0.1 .[3]

    • Slope < 1: Suggests negative cooperativity or non-equilibrium (incubation time too short).

    • Slope > 1: Suggests antagonist toxicity or saturable uptake mechanisms.

  • Intercept: The X-intercept gives the

    
     .[8]
    
    • Expected

      
       for Ro 113-8452: 8.2 – 8.4  [2].
      

Troubleshooting: If the maximum response (


) of the agonist is depressed by high concentrations of Ro 113-8452, the antagonism is non-surmountable . This may indicate off-target effects (e.g., EP3 receptor interaction) or insufficient incubation time. In standard assays (human pulmonary artery), Ro 113-8452 is surmountable up to 1 µM [2].

References

  • Bley, K. R., et al. (2006).[3] RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists.[6][7] British Journal of Pharmacology, 147(3), 335–345.

  • Jones, R. L., et al. (2006).[1] Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations.[1][3] British Journal of Pharmacology, 149(1), 110–120.[1]

  • Cayman Chemical. (n.d.). CAY10441 Product Information. Cayman Chemical Datasheet.

  • Arunlakshana, O., & Schild, H. O. (1959).[3] Some quantitative uses of drug antagonists.[3][6][7][8][9][10][11] British Journal of Pharmacology and Chemotherapy, 14(1), 48–58.

Sources

Validating Ro 1138452 hydrochloride's effect with IP receptor agonists like cicaprost

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ro 1138452 hydrochloride (also commercially available as CAY10441 ) is a potent, highly selective, competitive antagonist of the Prostacyclin (IP) receptor.[1] Unlike earlier non-selective prostanoid antagonists, Ro 1138452 exhibits nanomolar affinity (


) for the IP receptor with minimal cross-reactivity to EP or TP receptors.

This guide details the experimental framework to validate Ro 1138452’s antagonistic profile using Cicaprost , a metabolically stable IP receptor agonist. The validation relies on demonstrating a concentration-dependent rightward shift in the Cicaprost dose-response curve (Schild regression) in both molecular (cAMP) and functional (platelet aggregation) assays.

Mechanistic Foundation

To validate the antagonist, one must first understand the signal transduction pathway it interrupts. The IP receptor is a G


-coupled GPCR. Upon activation by an agonist (Cicaprost), it stimulates Adenylyl Cyclase (AC), leading to an accumulation of intracellular cAMP.
Signaling Pathway Diagram

The following diagram illustrates the competitive antagonism mechanism where Ro 1138452 blocks the Cicaprost-induced cascade.

IP_Signaling Cicaprost Cicaprost (Agonist) IP_Rec IP Receptor (GPCR) Cicaprost->IP_Rec Activates Ro1138452 Ro 1138452 (Antagonist) Ro1138452->IP_Rec Blocks Gs Gs Protein IP_Rec->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Accumulation) AC->cAMP Converts ATP ATP ATP->AC Substrate Response Vasorelaxation / Anti-Aggregation cAMP->Response Downstream Effect

Figure 1: Mechanism of Action. Ro 1138452 competes with Cicaprost for the IP receptor binding site, preventing Gs-protein coupling and subsequent cAMP generation.

Comparative Performance Profile

When selecting an antagonist for IP receptor studies, it is crucial to distinguish Ro 1138452 from other available tools. Note that CAY10441 is chemically identical to Ro 1138452.[1][2] The primary alternative is RO3244794 , a structurally distinct carboxylic acid derivative.

Table 1: Antagonist Comparison Matrix[3]
FeatureRo 1138452 (HCl) RO3244794 Notes
Chemical Class Imidazoline derivativeCarboxylic acid derivativeRo 1138452 is generally more potent.
Affinity (

)
8.7 -- 9.3 6.9 -- 7.7Ro 1138452 has ~10-100x higher affinity.
Selectivity High (>1000x vs EP/TP)High (>1000x vs EP/TP)Both are excellent for excluding EP effects.
Solubility Water/DMSO (Salt dependent)DMSOHCl salt of Ro 1138452 improves aqueous solubility.
Primary Use Gold Standard for IP blockadeAlternative if imidazoline structure interferesUse Ro 1138452 for maximum potency.

Key Insight: Ro 1138452 is preferred for validation studies due to its superior affinity (


 in platelets), allowing for complete blockade of agonist effects at lower concentrations (

) compared to alternatives.

Experimental Validation Protocols

Protocol A: cAMP Accumulation Assay (Molecular Validation)

This assay quantifies the ability of Ro 1138452 to shift the


 of Cicaprost.

System: HEK293 cells stably expressing human IP receptor (or primary smooth muscle cells). Detection: TR-FRET (e.g., HTRF) or AlphaScreen.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells at 2,000–5,000 cells/well in a 384-well white plate.

  • Antagonist Pre-incubation (Critical):

    • Prepare a serial dilution of Ro 1138452 (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1

      
      M).
      
    • Add Ro 1138452 to cells and incubate for 20–30 minutes at 37°C.

    • Why? This allows the antagonist to reach equilibrium binding before the agonist competes.

  • Agonist Challenge:

    • Add Cicaprost in a dose-response series (range:

      
       M to 
      
      
      
      M) to each concentration of antagonist.
    • Include IBMX (500

      
      M) to prevent cAMP degradation by phosphodiesterases.
      
    • Incubate for 30–60 minutes.

  • Detection: Add lysis buffer and detection reagents (cAMP-d2 / Anti-cAMP-Cryptate) per kit instructions. Read fluorescence.

Protocol B: Platelet Aggregation Assay (Functional Validation)

This assay confirms that the molecular blockade translates to physiological inhibition.

System: Human Platelet-Rich Plasma (PRP).

Step-by-Step Methodology:

  • Isolation: Collect human blood in citrate tubes. Centrifuge (200 x g, 15 min) to obtain PRP.

  • Baseline: Calibrate aggregometer (Light Transmission Aggregometry - LTA) using Platelet-Poor Plasma (PPP) as 100% transmission.

  • Pre-treatment: Incubate PRP aliquots with Ro 1138452 (1

    
    M) or Vehicle (DMSO) for 5 minutes.
    
  • Agonist Addition: Add Cicaprost (10–100 nM) to induce anti-aggregation (or inhibit ADP-induced aggregation).

    • Note: Since Cicaprost inhibits aggregation, you usually induce aggregation with ADP (5-10

      
      M) and measure how well Cicaprost prevents it. Ro 1138452 should restore the aggregation by blocking Cicaprost.
      
  • Measurement: Record light transmission for 5–10 minutes.

Experimental Workflow & Data Analysis

The following workflow visualizes the logical progression of the validation experiment and the expected Schild Analysis outcome.

Validation_Workflow cluster_0 Experimental Setup cluster_1 Data Analysis (Schild) Step1 Prepare 4 Groups: 1. Vehicle 2. Ro 1138452 (10 nM) 3. Ro 1138452 (100 nM) 4. Ro 1138452 (1 µM) Step2 Add Cicaprost (Dose-Response Curve) Step1->Step2 Step3 Calculate EC50 for each group Step2->Step3 Step4 Plot Log(Dose Ratio - 1) vs Log[Antagonist] Step3->Step4 Result Validation Criteria: Slope ≈ 1.0 (Competitive) pA2 ≈ 8.7 - 9.3 Step4->Result

Figure 2: Validation Workflow. The process requires generating multiple agonist curves in the presence of fixed antagonist concentrations to perform Schild regression.

Expected Results
  • Vehicle Control: Cicaprost

    
     should be in the low nanomolar range (~10–30 nM).
    
  • With Ro 1138452: The Cicaprost curve should shift parallel to the right.

  • Schild Plot: The slope of the regression line should be close to 1.0, confirming competitive antagonism . If the slope is significantly < 1, suspect allosteric modulation or insufficient equilibration time.

References

  • Jones, R. L., et al. (2006). "Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations." British Journal of Pharmacology.[3]

  • Cayman Chemical. "CAY10441 (Ro 1138452) Product Information."[1] Cayman Chemical Datasheet.

  • Bley, K. R., et al. (2006). "Characterization of the IP receptor antagonist Ro 1138452."[4] British Journal of Pharmacology.[3] (Cited within Jones et al., establishing

    
     values).
    
  • Stitham, J., et al. (2003). "Design and Pharmacological Characterization of a Novel, Potent, and Selective Imidazoline-Based IP Receptor Antagonist." Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Comparison Guide: Selectivity Profile of Ro 1138452 against Prostanoid Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Positioning

Ro 1138452 (CAY10441) is widely recognized as a high-affinity, reversible antagonist of the IP (Prostacyclin) receptor. In the context of drug discovery and eicosanoid biology, it serves as a primary tool for isolating the physiological effects of Prostacyclin (


) from those of other prostanoids (

,

,

,

).

The Scientist's Dilemma: While Ro 1138452 exhibits exceptional selectivity within the prostanoid receptor family (effectively discriminating IP from EP, FP, and TP receptors), its utility is complicated by significant off-target affinity for non-prostanoid targets—specifically Imidazoline


  and Platelet-Activating Factor (PAF)  receptors.

This guide provides the quantitative data and experimental frameworks necessary to use Ro 1138452 rigorously, distinguishing true IP antagonism from potential off-target artifacts.

Mechanistic Pathway & Intervention Point[1]

The following diagram illustrates the specific intervention of Ro 1138452 within the arachidonic acid cascade and its potential off-target "noise" zones.

G Arachidonic Arachidonic Acid PGI2 Prostacyclin (PGI2) Arachidonic->PGI2 COX / PGI Synthase IP_Rec IP Receptor (Gs-coupled) PGI2->IP_Rec Agonist Binding cAMP cAMP Accumulation (Vasodilation/Anti-aggregation) IP_Rec->cAMP Signaling Ro1138452 Ro 1138452 (Antagonist) Ro1138452->IP_Rec Blocks (pKi ~9.3) I2_Rec Imidazoline I2 Receptor (Off-Target) Ro1138452->I2_Rec High Affinity (pKi ~8.3) PAF_Rec PAF Receptor (Off-Target) Ro1138452->PAF_Rec High Affinity (pKi ~7.9)

Figure 1: Ro 1138452 selectively blocks the IP receptor pathway but possesses significant affinity for I2 and PAF receptors, which requires careful experimental control.[1][2][3][4][5][6]

Part 2: Comparative Selectivity Data

The following data aggregates binding affinity (


) and functional inhibition values from human platelet and recombinant CHO cell assays. This data is crucial for determining the "Safe Window" of concentration for your experiments.
Table 1: Prostanoid Receptor Selectivity Profile

Ro 1138452 is highly selective against other prostanoid receptors.

Receptor TargetLigand/AgonistRo 1138452 Affinity (

/

)
Selectivity Ratio (vs IP)Interpretation
IP (Primary) Iloprost / Cicaprost 9.3 ± 0.1 (

nM)
1x Primary Target
EP1 (

)

< 5.0 (

)
> 20,000xNo Interaction
EP2 (

)
ButaprostNo BlockadeN/ANo Interaction
EP3 (

)

< 5.0> 20,000xNo Interaction
EP4 (

)

< 5.0> 20,000xNo Interaction
TP (

)
U-46619< 5.0> 20,000xNo Interaction
FP (

)
Fluprostenol< 5.0> 20,000xNo Interaction
Table 2: Non-Prostanoid Off-Target Liability

Caution: Ro 1138452 is NOT "clean" outside the prostanoid family.

Off-Target ReceptorRo 1138452 Affinity (

)
Fold Difference (vs IP)Experimental Risk
Imidazoline

8.3 (

nM)
10x HIGH
PAF Receptor 7.9 (

nM)
25x HIGH

-Adrenoceptor
6.5 (

nM)
630xModerate

-Adrenoceptor
5.9 (

)
2,500xLow

Critical Insight: If you use Ro 1138452 at concentrations


 nM to ensure full IP blockade, you will  occupy Imidazoline 

and PAF receptors. This can confound data in vascular tissue or platelet studies where PAF is a relevant mediator.

Alternative Recommendation: If your system is sensitive to PAF or Imidazoline signaling, consider RO3244794 . It has lower affinity for IP (


) but is significantly cleaner regarding 

and PAF receptors.
Part 3: Validated Experimental Protocols

To ensure scientific integrity, you must validate that the observed effects are IP-mediated.

Protocol A: Functional Validation (cAMP Inhibition)

Objective: Confirm IP antagonism in a functional cell system.

  • System: CHO-K1 cells stably expressing human IP receptor.[2][5][6]

  • Preparation: Wash cells in HBSS containing IBMX (500

    
    ) to prevent cAMP degradation.
    
  • Antagonist Pre-incubation: Incubate cells with Ro 1138452 (0.1 nM – 1

    
    )  for 30 minutes at 37°C.
    
    • Note: A concentration of 10-100 nM is usually sufficient for full blockade without excessive off-target effects.

  • Agonist Challenge: Add Cicaprost (10 nM) or Carbaprostacyclin (stable IP agonists).

  • Detection: Lyse cells after 15 minutes and quantify cAMP via ELISA or TR-FRET.

  • Expected Result: Ro 1138452 should inhibit cAMP accumulation with a

    
    .[2][5][6]
    
Protocol B: The "Selectivity Check" (Self-Validating System)

Objective: Prove that Ro 1138452 is NOT affecting EP or TP receptors in your specific tissue preparation (e.g., isolated artery).

This protocol uses a "Schild Plot" logic to demonstrate specificity.[1][3]

  • Control Curve: Generate a concentration-response curve (CRC) for a TP agonist (e.g., U-46619 ) or EP agonist (e.g., PGE2 ).

    • Measure contraction (vascular smooth muscle) or aggregation (platelets).

  • Treatment Arm: Incubate tissue with Ro 1138452 (1

    
    )  for 30 minutes.
    
    • Note: 1

      
       is a supramaximal dose. If it doesn't block EP/TP here, it is safe.
      
  • Challenge: Repeat the CRC for U-46619 or PGE2 in the presence of Ro 1138452.

  • Analysis:

    • Valid Result: The

      
       of the non-IP agonist (U-46619/PGE2) remains unchanged  (Shift < 2-fold).
      
    • Invalid Result: A rightward shift indicates cross-reactivity or physiological antagonism.

Workflow Visualization

Experiment cluster_0 Control Arm cluster_1 Test Arm (Ro 1138452) Start Start: Tissue/Cell Prep Step1 Add Vehicle Start->Step1 Step3 Add Ro 1138452 (100 nM) Start->Step3 Step2 Agonist CRC (Cicaprost / U-46619) Step1->Step2 Analysis Calculate Dose Ratio (Shift in EC50) Step2->Analysis Step4 Incubate 30 min Step3->Step4 Step5 Agonist CRC (Cicaprost / U-46619) Step4->Step5 Step5->Analysis Decision Decision Node Analysis->Decision IP Specific IP Specific Decision->IP Specific Cicaprost Shifted U-46619 Unchanged Non-Specific Non-Specific Decision->Non-Specific Both Shifted

Figure 2: Experimental workflow to validate Ro 1138452 specificity in functional assays.

References
  • Bley, K. R., et al. (2006).[1] "Ro 1138452 and Ro 3244794: Characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists." British Journal of Pharmacology, 147(3), 335–345.

  • Jones, R. L., et al. (2006). "Investigation of the prostacyclin (IP) receptor antagonist Ro 1138452 on isolated blood vessel and platelet preparations."[1][3][7] British Journal of Pharmacology, 149(6), 698–708.

  • Cayman Chemical. (2023). "Ro 1138452 Product Information Sheet." Cayman Chemical Datasheets.

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2023). "Prostanoid Receptors: IP Receptor Antagonists."

Sources

A Comparative Guide to the In Vitro and In Vivo Potency of Ro 1138452 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vitro and in vivo potency of Ro 1138452 hydrochloride, a selective prostacyclin (IP) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that defines the pharmacological profile of this compound, offering insights into its mechanism of action and its efficacy in preclinical models of pain and inflammation. We will also draw comparisons with a structurally distinct IP receptor antagonist, RO3244794, to provide a broader context for its therapeutic potential.

Introduction: The Role of the Prostacyclin (IP) Receptor in Nociception and Inflammation

Prostacyclin (PGI2) is a lipid mediator that exerts a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation and nociception.[1] These actions are mediated through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The development of selective IP receptor antagonists is crucial for elucidating the specific roles of PGI2 in various pathological states and for the potential development of novel analgesic and anti-inflammatory therapies.[1][2]

This compound emerged from a series of 2-(phenylamino) imidazolines as a potent and selective antagonist of the IP receptor.[3] Its characterization, both in isolated cellular systems (in vitro) and in whole-animal models (in vivo), has provided valuable insights into the therapeutic potential of targeting the PGI2-IP receptor axis.

Mechanism of Action: Selective Antagonism of the Prostacyclin (IP) Receptor

Ro 1138452 acts as a competitive antagonist at the prostacyclin IP receptor.[4] This means it binds to the receptor at the same site as the endogenous ligand, prostacyclin, but does not activate it, thereby blocking the downstream signaling cascade. The primary signaling pathway activated by the IP receptor involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Ro 1138452 effectively inhibits this agonist-induced cAMP accumulation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol PGI2 Prostacyclin (PGI2) or Agonist IP_Receptor IP Receptor PGI2->IP_Receptor Binds & Activates PGI2->IP_Receptor Ro1138452 Ro 1138452 Ro1138452->IP_Receptor Binds & Blocks Ro1138452->IP_Receptor G_protein Gs IP_Receptor->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., vasodilation, inhibition of platelet aggregation) PKA->Cellular_Response Phosphorylates Targets

Caption: Mechanism of Action of Ro 1138452 at the IP Receptor.

In Vitro Potency: High Affinity and Functional Antagonism

The in vitro potency of Ro 1138452 has been established through receptor binding assays and functional cell-based assays. These studies demonstrate its high affinity for the IP receptor and its ability to effectively block agonist-induced cellular responses.

Receptor Binding Affinity

Radioligand binding assays are a standard method to determine the affinity of a compound for its target receptor. In these assays, a radiolabeled ligand (e.g., [3H]-iloprost) is displaced by the test compound, and the concentration at which 50% of the radioligand is displaced (IC50) is used to calculate the inhibitory constant (Ki). The pKi is the negative logarithm of the Ki, with a higher pKi value indicating greater binding affinity.

Ro 1138452 has demonstrated high affinity for both native human IP receptors in platelets and recombinant human IP receptors expressed in cell lines.[1][5]

Functional Antagonism

Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. For the IP receptor, a common functional assay is the measurement of cyclic AMP (cAMP) accumulation in response to an IP receptor agonist, such as carbaprostacyclin (cPGI2).[1] The potency of an antagonist in these assays is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.

Studies on isolated vascular smooth muscle preparations and platelets have confirmed the potent functional antagonism of Ro 1138452.[4][6]

Table 1: Summary of In Vitro Potency of this compound

Assay TypeSystemAgonistPotency MetricValueReference(s)
Receptor BindingHuman Platelets[3H]-iloprostpKi9.3 ± 0.1[1][2][5]
Receptor BindingRecombinant Human IP Receptor (CHO-K1 cells)[3H]-iloprostpKi8.7 ± 0.06[1][2][5]
Functional Antagonism (cAMP accumulation)Recombinant Human IP Receptor (CHO-K1 cells)CarbaprostacyclinpKi9.0 ± 0.06[1][2][5]
Functional Antagonism (Vascular Relaxation)Human Pulmonary ArteryCicaprostpA28.20[4][6]
Functional Antagonism (Vascular Relaxation)Guinea-pig AortaCicaprostpA28.39[4][6]
Functional Antagonism (Vascular Relaxation)Rabbit Mesenteric ArteryCicaprostpA28.12[4][6]

In Vivo Efficacy: Preclinical Models of Pain and Inflammation

The in vivo efficacy of Ro 1138452 has been evaluated in several rodent models of inflammatory and nociceptive pain. These studies demonstrate its ability to produce analgesic and anti-inflammatory effects following both intravenous and oral administration.

Acetic Acid-Induced Abdominal Constriction in Rats

This model is a widely used screening test for analgesic drugs. Intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a measure of visceral pain. Ro 1138452, when administered intravenously, significantly reduces the number of abdominal constrictions, indicating its analgesic properties.[1][5]

Carrageenan-Induced Hyperalgesia and Edema in Rats

The injection of carrageenan into the paw of a rat induces a local inflammatory response characterized by hyperalgesia (increased sensitivity to pain) and edema (swelling). Ro 1138452, administered orally, has been shown to significantly reduce both carrageenan-induced mechanical hyperalgesia and edema formation.[1][2][5]

Table 2: Summary of In Vivo Efficacy of this compound in Rats

ModelAdministration RouteDose RangeEffectReference(s)
Acetic Acid-Induced Abdominal ConstrictionsIntravenous (i.v.)1 - 10 mg/kgSignificant reduction in constrictions[1][2][5]
Carrageenan-Induced Mechanical HyperalgesiaOral (p.o.)3 - 100 mg/kgSignificant reduction in hyperalgesia[1][2][5]
Carrageenan-Induced EdemaOral (p.o.)3 - 100 mg/kgSignificant reduction in edema formation[1][2][5]

Comparative Analysis with RO3244794

To provide a more complete picture of Ro 1138452's pharmacological profile, it is insightful to compare it with RO3244794, a structurally distinct and highly selective IP receptor antagonist.[1][2]

Table 3: Comparative In Vitro and In Vivo Profile of Ro 1138452 and RO3244794

ParameterRo 1138452RO3244794Reference(s)
In Vitro Potency
Human Platelet Binding (pKi)9.3 ± 0.17.7 ± 0.03[1][2]
Recombinant hIP Receptor Binding (pKi)8.7 ± 0.066.9 ± 0.1[1][2]
Functional Antagonism (cAMP, pKi)9.0 ± 0.068.5 ± 0.11[1][2]
Pharmacokinetics in Rats
Plasma Half-life (i.v.)1.3 h3.4 h[1]
Oral Bioavailability0.69%50.8%[1]
In Vivo Efficacy (Carrageenan-induced Hyperalgesia, p.o.) 3 - 100 mg/kg0.3 - 30 mg/kg[1][2]

While Ro 1138452 demonstrates higher affinity for the IP receptor in in vitro binding assays, RO3244794 exhibits a superior pharmacokinetic profile with a longer plasma half-life and significantly greater oral bioavailability in rats.[1] This translates to a more potent in vivo effect in the carrageenan-induced hyperalgesia model, where RO3244794 is effective at lower oral doses.[1][2]

Experimental Protocols

In Vitro cAMP Accumulation Assay

A Seed CHO-K1 cells expressing human IP receptor B Incubate cells with various concentrations of Ro 1138452 A->B C Stimulate with a fixed concentration of carbaprostacyclin (cPGI2) B->C D Lyse cells to stop the reaction C->D E Measure intracellular cAMP levels (e.g., using ELISA or HTRF) D->E F Calculate pKi value from dose-response curve E->F

Caption: Workflow for In Vitro cAMP Accumulation Assay.

Detailed Steps:

  • Cell Culture: CHO-K1 cells stably expressing the human IP receptor are cultured in appropriate media and seeded into multi-well plates.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: A fixed concentration of an IP receptor agonist, such as carbaprostacyclin, is added to the wells to stimulate cAMP production.

  • Cell Lysis: The reaction is terminated by lysing the cells.

  • cAMP Measurement: The concentration of intracellular cAMP is quantified using a commercially available assay kit (e.g., ELISA, HTRF).

  • Data Analysis: The data is plotted as a dose-response curve, and the antagonist affinity (pKi) is calculated.[1]

In Vivo Carrageenan-Induced Hyperalgesia Model

A Acclimate male Sprague-Dawley rats B Administer Ro 1138452 (p.o.) or vehicle A->B C Inject carrageenan into the plantar surface of the hind paw B->C D Measure mechanical hyperalgesia at specific time points (e.g., using a Randall-Selitto or von Frey test) C->D E Compare paw withdrawal thresholds between treated and vehicle groups D->E

Caption: Workflow for Carrageenan-Induced Hyperalgesia Model.

Detailed Steps:

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment and handling.

  • Compound Administration: this compound is administered orally (p.o.) at various doses. A vehicle control group is also included.

  • Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of one hind paw to induce localized inflammation.

  • Assessment of Hyperalgesia: At predetermined time points after carrageenan injection, mechanical hyperalgesia is assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., using an analgesy-meter or von Frey filaments).

  • Data Analysis: The paw withdrawal thresholds of the drug-treated groups are compared to the vehicle-treated group to determine the analgesic effect.[1]

Conclusion

This compound is a potent and selective antagonist of the prostacyclin IP receptor, as demonstrated by a comprehensive set of in vitro and in vivo studies. Its high affinity for the IP receptor and its ability to block agonist-induced signaling translate to significant analgesic and anti-inflammatory effects in preclinical models. While comparative analysis with RO3244794 highlights the importance of pharmacokinetic properties for in vivo efficacy, Ro 1138452 remains a valuable research tool for investigating the physiological and pathophysiological roles of the prostacyclin signaling pathway.[6] The data presented in this guide underscore the therapeutic potential of targeting the IP receptor for the management of pain and inflammation.

References

  • Jones RL, et al. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. Br J Pharmacol. 2006;149(1):110-120. [Link]

  • Jones RL, et al. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. PubMed. [Link]

  • Bley KR, et al. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. Br J Pharmacol. 2006;147(3):335-345. [Link]

  • ResearchGate. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations | Request PDF. [Link]

  • Bley KR, et al. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. PubMed. [Link]

Sources

Pharmacokinetic & Mechanistic Comparison: Ro 1138452 vs. Ro 32-44794

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Focus: Functional Pharmacokinetics, Selectivity Profiles, and Experimental Optimization

Executive Summary: The "Sledgehammer" vs. The "Scalpel"

In the investigation of Prostacyclin (IP) receptor physiology, two antagonists dominate the landscape: Ro 1138452 and Ro 32-44794 . While both are potent tools for blocking PGI2-mediated signaling, they are not interchangeable.

  • Ro 1138452 acts as the "Sledgehammer": It possesses significantly higher affinity (pKi ~9.3) but compromises on selectivity, showing off-target activity at Imidazoline (I2) and Platelet-Activating Factor (PAF) receptors.

  • Ro 32-44794 acts as the "Scalpel": It has lower affinity (pKi ~7.7) but offers a pristine selectivity profile, making it the superior choice for validating IP-specific mechanisms in complex in vivo systems where I2 or PAF pathways may confound results.

This guide provides a technical breakdown of their pharmacokinetic (PK) behaviors, physicochemical properties, and optimal experimental protocols to ensure data integrity.

Physicochemical & Pharmacological Profile[1][2]

The following dataset synthesizes parameters from seminal characterization studies (Bley et al., 2006; Jones et al., 2006).

FeatureRo 1138452Ro 32-44794
Chemical Class Imidazoline derivativeBenzofuran derivative
IP Affinity (Human Platelets) pKi = 9.3 ± 0.1 (High Potency)pKi = 7.7 ± 0.03 (Moderate Potency)
IP Affinity (Recombinant) pKi = 8.7 ± 0.06pKi = 6.9 ± 0.1
Selectivity Profile "Dirty" : Affinity for I2 (pKi 8.3) & PAF (pKi 7.9)Highly Selective : No activity at EP1, EP3, EP4, TP
Solubility (Water) InsolubleInsoluble
Solubility (DMSO) > 100 mM> 50 mM
Primary Metabolic Route Hepatic (CYP-mediated inferred)Hepatic
In Vivo Bioavailability Orally Bioavailable (Rat)Orally Bioavailable (Rat)
Effective Dose (Rat, PO) 3 – 100 mg/kg0.3 – 30 mg/kg
Mechanism of Action Competitive AntagonistCompetitive Antagonist

Critical Insight: When using Ro 1138452 in cardiovascular models, be aware that its affinity for I2 receptors (pKi 8.3) is nearly equipotent to its IP affinity in some tissues. Controls using selective I2 ligands are recommended.

Mechanistic Visualization: IP Receptor Signaling

To understand the impact of these antagonists, we must visualize the downstream cascade they inhibit. The IP receptor primarily couples to


, driving cAMP accumulation.

IP_Signaling PGI2 PGI2 / Cicaprost (Agonist) IP_Rec IP Receptor (GPCR) PGI2->IP_Rec Activates Ro113 Ro 1138452 (Antagonist) Ro113->IP_Rec Blocks (Competitive) Gs Gs Protein IP_Rec->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP -> cAMP ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Effect Vasodilation / Platelet Inhibition PKA->Effect

Figure 1: The canonical IP receptor signaling pathway. Ro 1138452 competitively inhibits ligand binding, preventing Gs-mediated cAMP accumulation.

Experimental Protocols

Protocol A: Formulation for In Vivo Oral Gavage (Rat)

Objective: Solubilize hydrophobic Ro 1138452 for oral administration (3–100 mg/kg) without precipitation.

Materials:

  • Ro 1138452 (Solid)[1]

  • DMSO (Anhydrous)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl) or Methylcellulose (0.5%)

Workflow:

  • Stock Preparation: Dissolve Ro 1138452 in 100% DMSO to a concentration 20x higher than the final required dose concentration. Vortex until clear.

    • Note: Do not store this stock; prepare fresh to avoid precipitation upon freeze-thaw cycles.

  • Surfactant Addition: Add Tween 80 to the DMSO stock. Ratio: 1 part Tween 80 to 1 part DMSO stock. Vortex vigorously.

  • Aqueous Dilution: Slowly add the DMSO/Tween mix to the aqueous vehicle (Saline or 0.5% Methylcellulose) while vortexing.

    • Target Final Composition: 5% DMSO / 5% Tween 80 / 90% Saline.

  • Verification: Inspect for turbidity. If cloudy, sonicate at 37°C for 5 minutes. If precipitation persists, switch vehicle to 0.5% Methylcellulose to create a stable suspension rather than a solution.

Protocol B: In Vitro Competition Binding Assay

Objective: Determine pKi of Ro 1138452 against a radioligand (e.g.,


-Iloprost).
  • Membrane Prep: Harvest CHO-K1 cells stably expressing human IP receptor. Homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
    
  • Incubation: In 96-well plates, add:

    • 50 µL Membrane suspension (10–20 µg protein).

    • 50 µL

      
      -Iloprost (Final conc ~ Kd, approx. 5–10 nM).
      
    • 50 µL Ro 1138452 (Concentration range:

      
       M to 
      
      
      
      M).
    • Non-specific binding control: Add 10 µM unlabeled Iloprost or Cicaprost.

  • Equilibrium: Incubate at Room Temperature (25°C) for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Decision Guide: Selecting the Right Antagonist

Use this logic flow to determine which compound fits your experimental needs.

Selection_Tree Start Experimental Goal? Branch1 High Potency Required? (e.g., displacing high-affinity agonist) Start->Branch1 Yes Branch2 Selectivity Critical? (e.g., complex tissue/in vivo) Start->Branch2 No Ro113 Choose Ro 1138452 (The Sledgehammer) Branch1->Ro113 Yes Branch2->Ro113 No (Isolated system) Ro32 Choose Ro 32-44794 (The Scalpel) Branch2->Ro32 Yes (Avoid off-targets) Warning MUST Control for I2/PAF activity Ro113->Warning

Figure 2: Decision matrix for IP antagonist selection.

References

  • Bley, K. R., et al. (2006). "RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists."[2] British Journal of Pharmacology, 147(3), 335–345.

  • Jones, R. L., et al. (2006). "Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations."[3] British Journal of Pharmacology, 149(2), 110–121.

  • Cayman Chemical. "Ro 113-8452 Product Information." Cayman Chemical Datasheet.

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Prostanoid IP Receptor."

Sources

Use of Ro 1138452 to differentiate IP from other prostanoid receptor effects

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: Ro 1138452 (Synonym: CAY10441) Primary Target: Prostacyclin Receptor (IP) Mechanism: Competitive Antagonist

Executive Summary: The Precision of Ro 1138452

In the complex landscape of prostanoid signaling, where ligands like Iloprost and Prostacyclin (PGI


) display promiscuous binding across EP, DP, and IP receptors, Ro 1138452  serves as a critical pharmacological scalpel. It is a high-affinity, competitive antagonist (

in platelets) used to isolate and confirm IP receptor-mediated effects.

Unlike genetic knockouts, which are subject to developmental compensation, Ro 1138452 allows for acute interrogation of the IP receptor in adult physiological systems. However, its utility relies on a strict understanding of its selectivity profile—specifically its off-target affinity for Imidazoline I


 and PAF receptors.

Mechanistic Interventions & Signaling Architecture

To effectively use Ro 1138452, one must understand the canonical IP signaling cascade it disrupts. The IP receptor primarily couples to


, driving cAMP accumulation.
Diagram 1: IP Receptor Signaling & Antagonist Intervention

This diagram illustrates the competitive blockade of the IP receptor by Ro 1138452, preventing the downstream cAMP-PKA cascade induced by agonists like Cicaprost.

IP_Signaling Agonist Agonist (e.g., Cicaprost, Iloprost) IP IP Receptor (GPCR) Agonist->IP Activates Ro Ro 1138452 (Antagonist) Ro->IP Blocks (Competitive) Gs Gs Protein IP->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Increases PKA PKA (Kinase) cAMP->PKA Activates Effect Physiological Effect (Vasorelaxation / Anti-aggregation) PKA->Effect Phosphorylation Cascade

Comparative Analysis: Selecting the Right Tool

Ro 1138452 is not the only tool available, but it is often the most potent. The table below compares it against its primary alternative, RO3244794, and broad-spectrum tools.

Table 1: Ro 1138452 vs. Alternatives
FeatureRo 1138452 (CAY10441)RO3244794 Genetic IP Knockout
Primary Utility High Potency Acute AntagonismHigh Selectivity Acute AntagonismChronic/Developmental Validation
Affinity (

)
9.3 (Human Platelets)7.7 (Human Platelets)N/A
Selectivity Issues Moderate affinity for Imidazoline I

(

8.3) & PAF (

7.9).[1][2][3]
Highly selective; negligible affinity for I

or PAF.
100% Selective (theoretically), but risk of compensatory upregulation of EP receptors.
Pharmacokinetics Short half-life; lower protein binding.[3]Longer half-life; high protein binding.Irreversible.
Best Use Case In vitro mechanistic studies requiring maximal receptor blockade.In vivo studies where I

/PAF interference must be ruled out.
Confirmation of drug specificity in disease models.

Scientist's Insight: Use Ro 1138452 for in vitro work (platelets, smooth muscle) due to its superior potency. If you observe unexpected effects in tissues rich in PAF receptors (e.g., inflammatory leukocytes), validate with RO3244794 to ensure the effect isn't off-target.

Experimental Protocols

Protocol A: In Vitro Schild Analysis (Differentiation of IP vs. EP Effects)

Objective: Determine if a vasorelaxant response to Iloprost is mediated by IP or EP receptors.

Reagents:

  • Buffer: Krebs-Henseleit solution (gassed with 95%

    
    /5% 
    
    
    
    ).
  • Agonist: Cicaprost (highly selective IP agonist) or Iloprost.[4]

  • Antagonist: Ro 1138452 (Stock: 10 mM in DMSO).

Workflow:

  • Preparation: Mount arterial rings (e.g., pulmonary artery) in organ baths. Pre-contract with phenylephrine (

    
    ).
    
  • Equilibration: Allow tissues to stabilize for 60 mins, washing every 15 mins.

  • Dosing Strategy:

    • Control Group: Vehicle (DMSO < 0.1%).

    • Experimental Groups: Incubate with Ro 1138452 at increasing fixed concentrations (e.g., 1 nM, 10 nM, 100 nM ) for 30 minutes prior to agonist addition.

  • Curve Generation: Construct cumulative concentration-response curves (CCRC) for the agonist.

  • Analysis: Calculate the Dose Ratio (DR).

    • Result: If the curve shifts right in parallel with no depression of maximum response, and the Schild slope is ~1.0, the response is IP-mediated .

    • Differentiation: If a resistant component remains (non-parallel shift or plateau), the residual effect is likely mediated by EP4 or EP2 receptors.

Protocol B: In Vivo Formulation for Rodent Studies

Objective: Systemic administration to block IP-mediated nociception.

Formulation (Suspension for IP/PO):

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

  • Preparation:

    • Dissolve Ro 1138452 in DMSO (Stock).

    • Add PEG300 and vortex.

    • Add Tween-80 and vortex.

    • Slowly add Saline while vortexing to prevent precipitation.

  • Dose Range: 1–10 mg/kg (i.v.) or 3–100 mg/kg (p.o.).[1][2][3]

  • Timing: Administer 30–60 minutes prior to challenge (e.g., carrageenan).

Decision Logic: Differentiating Receptor Subtypes

When an agonist like Iloprost produces an effect, it could be acting via IP, EP1, EP2, EP3, or EP4.[5] Use this logic flow to confirm IP involvement.

Diagram 2: Experimental Logic Flow

This flowchart guides the researcher through the decision process of attributing a biological response to the IP receptor using Ro 1138452.

Differentiation_Logic Start Observed Response to Prostanoid Agonist Treat Pre-treat with Ro 1138452 (100 nM - 1 µM) Start->Treat Check Is the response blocked? Treat->Check Yes Response is IP-Mediated Check->Yes Complete Block Partial Partial Blockade Check->Partial Shifted but maintained max No Response is NOT IP-Mediated Check->No No Effect Investigate_Partial Check EP4/EP2 (Use L-161,982 or PF-04418948) Partial->Investigate_Partial Dual Pathway Investigate_No Check DP1/EP (Use BW A868C etc.) No->Investigate_No

References

  • Jones, R. L., et al. (2006).[5] "Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations."[4][5][6][7] British Journal of Pharmacology, 149(1), 110-120.[5]

  • Bley, K. R., et al. (2006).[4] "RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists." British Journal of Pharmacology, 147(3), 335-345.

  • Cayman Chemical. "CAY10441 (Ro 1138452) Product Information."[1]

  • Stitham, J., et al. (2003). "Design and synthesis of potent and selective prostacyclin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 13(10), 1731-1734.

Sources

Publish Comparison Guide: Negative Controls for Experiments with Ro 1138452 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Control in IP Receptor Antagonism

Ro 1138452 hydrochloride (also known as CAY10441) is a high-affinity, selective antagonist of the Prostacyclin (IP) receptor.[1] While it is a "gold standard" tool for dissecting prostacyclin signaling, its utility is nuanced by specific off-target activities—most notably at the Imidazoline I2 and Platelet-Activating Factor (PAF) receptors.

This guide moves beyond simple vehicle controls to establish a self-validating experimental framework . To attribute a biological effect specifically to IP receptor blockade by Ro 1138452, you must systematically rule out off-target interference using the negative and comparative controls detailed below.

Mechanistic Context & Signaling Pathway[2][3][4]

Understanding the precise intervention point of Ro 1138452 is prerequisite to designing effective controls. The IP receptor is Gs-coupled; its activation leads to cAMP accumulation and downstream phosphorylation events that typically result in smooth muscle relaxation or inhibition of platelet aggregation.

IP_Signaling Agonist Prostacyclin (PGI2 / Cicaprost) IP_Rec IP Receptor (GPCR) Agonist->IP_Rec Activates Ro1138452 Ro 1138452 (Antagonist) Ro1138452->IP_Rec Blocks Gs Gαs Protein IP_Rec->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (↑) AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates Effect Vasorelaxation / Anti-Aggregation PKA->Effect Mediates

Figure 1: Ro 1138452 competitively antagonizes the IP receptor, preventing Gs-mediated cAMP accumulation.[1]

Comparative Analysis of Negative Controls

A "negative control" in pharmacology is not just the absence of treatment; it is a condition that proves the observed effect is specific to the target mechanism.

Table 1: Hierarchy of Controls for Ro 1138452
Control TypeAgent / ConditionPurposeScientific Rationale
Vehicle (Baseline) DMSO (≤0.1%) Establish baseline viability and solvent effects.Ro 1138452 is insoluble in water; DMSO is required.[2] High DMSO affects cell membrane fluidity.
Selectivity (Negative) PGE2 or PGD2 Prove receptor specificity.Ro 1138452 should NOT block effects mediated by EP or DP receptors. If it does, your concentration is too high (loss of selectivity).
Off-Target (Exclusion) WEB 2086 (PAF Antagonist)Rule out PAF receptor mediation.Ro 1138452 binds PAF receptors (Ki ~53 nM). If an effect is blocked by Ro but also by WEB 2086, the effect is likely PAF-mediated, not IP-mediated.
Structural Comparator Ro 32-44794 Confirm IP-dependence via distinct chemotype.Ro 32-44794 is a carboxylic acid derivative (Ro 1138452 is an imidazoline). It lacks the I2/PAF off-target profile.
The "Self-Validating" Logic
  • Scenario: You treat cells with Ro 1138452 and observe a blockade of a response.[1][3][4][5]

  • Validation: You must repeat the experiment stimulating with PGE2 (an EP receptor agonist).

    • Result A: Ro 1138452 blocks PGE2 response → Invalid Experiment. Non-specific toxicity or overdose.

    • Result B: Ro 1138452 has no effect on PGE2 response → Valid Experiment. The blockade is specific to the IP receptor.[5]

Experimental Protocols

Protocol A: Preparation of Stable Stock & Vehicle Control

Ro 1138452 is hydrophobic. Improper solubilization leads to micro-precipitation, causing "false" inhibition data due to physical interference rather than pharmacological antagonism.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide).

  • Stock Concentration: Prepare a 10 mM stock (3.09 mg in 1 mL DMSO).

    • Note: Solubility limit is ~50 mg/mL, but 10 mM ensures easy calculation and prevents crashing out upon freeze-thaw.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for >6 months.

  • Working Solution (The Critical Step):

    • Dilute the stock at least 1:1000 into the assay buffer to achieve the final working concentration (typically 1–10 µM).

    • Vehicle Control Prep: Create a "mock" stock of 100% DMSO. Dilute this exactly as you did the drug (e.g., 1:1000) to create the 0.1% DMSO vehicle control.

Protocol B: Functional Validation in Platelet Aggregation

This assay confirms the biological activity of Ro 1138452 against a known agonist (Cicaprost).

Reagents:

  • Human Platelet-Rich Plasma (PRP).[4][5]

  • Agonist: Cicaprost (10 nM - 1 µM).

  • Antagonist: Ro 1138452 (1 µM).[5]

  • Control Agonist: PGD2 (Prostaglandin D2).

Steps:

  • Incubation: Incubate PRP with Ro 1138452 (1 µM) or Vehicle (DMSO) for 5 minutes at 37°C.

    • Why 5 mins? Sufficient for equilibrium binding without inducing receptor internalization.

  • Challenge (Specific): Add Cicaprost (IP agonist) to induce inhibition of aggregation.

    • Expectation: Vehicle + Cicaprost = No Aggregation (Inhibition active).

    • Expectation: Ro 1138452 + Cicaprost = Aggregation occurs (Inhibition blocked).[3][4][5]

  • Challenge (Negative Control): Add PGD2 (DP agonist) to a separate set of samples.

    • Expectation: Ro 1138452 + PGD2 = No Aggregation (Inhibition active).

    • Significance: This proves Ro 1138452 did not poison the platelets or block the DP receptor.

Decision Tree for Validating IP-Mediated Effects

Use this workflow to interpret your data rigorously.

Validation_Workflow Start Observed Biological Effect (e.g., Vasorelaxation) Add_Ro Add Ro 1138452 (1-10 µM) Start->Add_Ro Block Is the effect blocked? Add_Ro->Block Not_IP Effect is NOT IP-Receptor mediated Block->Not_IP No Check_Spec Check Specificity: Test vs. PGE2/PGD2 Block->Check_Spec Yes Spec_Result Does Ro block PGE2/PGD2? Check_Spec->Spec_Result Toxic Non-Specific Toxicity (False Positive) Spec_Result->Toxic Yes Check_PAF Check Off-Target: Test PAF Antagonist Spec_Result->Check_PAF No PAF_Result Does PAF Antagonist mimic Ro effect? Check_PAF->PAF_Result PAF_Med Effect is PAF mediated PAF_Result->PAF_Med Yes Valid VALIDATED IP-Mediated Effect PAF_Result->Valid No

Figure 2: Logical workflow to distinguish true IP receptor antagonism from off-target effects or toxicity.

References

  • Jones, R. L., et al. (2006). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations.[3][4][5] British Journal of Pharmacology. Link

  • Cayman Chemical. (n.d.). CAY10441 (Ro 1138452) Product Information.[1][2][6] Cayman Chemical. Link

  • Clark, R. D., et al. (2004).[7] Discovery and SAR development of 2-(phenylamino) imidazolines as prostacyclin receptor antagonists. Bioorganic & Medicinal Chemistry Letters.[2][7] Link

  • Sharif, N. A., et al. (2008). Ro 1138452 and Ro 32-44794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. British Journal of Pharmacology. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Ro 1138452 hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Personal Protective Equipment (PPE) & Handling Guide: Ro 113-8452 Hydrochloride

Part 1: Risk Assessment & Mechanistic Rationale

The "Why" Behind the Protocol To handle Ro 113-8452 hydrochloride safely, one must understand its biological capability. This compound is not merely a chemical irritant; it is a potent, selective antagonist of the human prostacyclin (IP) receptor [1].

  • Physiological Impact: Endogenous prostacyclin (PGI2) binds to IP receptors to inhibit platelet aggregation and induce vasodilation.

  • Exposure Risk: Accidental systemic absorption of Ro 113-8452 (via inhalation of dust or transdermal solvent transport) blocks this pathway. Theoretically, this could lower the threshold for thrombotic events or vasoconstriction in susceptible individuals.

  • Physical State: As a hydrochloride salt, this compound exists as a fine crystalline powder. The electrostatic nature of hydrochloride salts increases the risk of aerosolization during weighing, making inhalation the primary route of exposure.

Standard of Care: In the absence of specific toxicology data (LD50) for this research compound, we apply the Precautionary Principle , treating it as a High Potency Active Pharmaceutical Ingredient (HPAPI) [2].

Part 2: Essential PPE & Engineering Controls

The following protection matrix is designed to create a self-validating safety barrier.

Table 1: PPE Specifications for Ro 113-8452 HCl

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 (minimum) or P100 Respirator Prevents inhalation of airborne particulates during the "open-vial" phase. Note: Surgical masks offer insufficient protection against fine chemical dust.
Dermal (Hands) Double Nitrile Gloves (min 0.11mm thickness)Outer Glove: Discard immediately upon contamination. Inner Glove: Acts as the final barrier. Nitrile provides superior resistance to the DMSO/Ethanol solvents often used to dissolve this compound.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can drift. Goggles seal the ocular cavity from dust entry.
Body Lab Coat (Tyvek/Polypropylene) Use a disposable coat with elastic cuffs to prevent powder migration up the wrist. Cotton coats can trap particulates in the weave.
Engineering Class II Biological Safety Cabinet or Fume Hood Mandatory. Never weigh this compound on an open bench. Airflow must be directional away from the user.

Part 3: Operational Workflow (Step-by-Step)

This protocol minimizes the "Time at Risk"—the duration the compound is exposed to the open environment.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Hydrochloride salts are prone to static charge, which causes powder to "jump" or disperse.

  • Taring: Place the weighing boat inside the balance inside the hood. Tare the balance.

  • Transfer: Open the source vial only inside the hood. Use a disposable spatula.

    • Critical Check: Do not tap the spatula on the side of the weigh boat; this launches particulates. Use a gentle rolling motion to deposit the powder.

  • Sealing: Re-cap the source vial immediately. Seal the weigh boat (or transfer to a pre-weighed vial) before removing it from the hood.

Phase 2: Solubilization (The "Liquid Risk")

Ro 113-8452 HCl is typically soluble in DMSO or Ethanol. Once in solution, the risk profile changes from inhalation to rapid transdermal absorption.

  • Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vial to avoid displacing powder.

  • Vortexing: Cap tightly. Vortex inside the hood.

  • Labeling: Mark the vial clearly with "Potent IP Antagonist" and the concentration.

Phase 3: Waste Disposal
  • Solids: Contaminated spatulas, weigh boats, and outer gloves must go into a Hazardous Solid Waste container, not general trash.

  • Liquids: Aqueous or solvent waste containing Ro 113-8452 must be segregated into Cytotoxic/Potent Drug Waste streams, depending on institutional guidelines.

Part 4: Visualization of Safety Logic

Figure 1: Handling Workflow & Safety Checkpoints This diagram illustrates the critical control points where PPE and Engineering controls intersect to prevent exposure.

HandlingProtocol cluster_0 Engineering Control Zone (Fume Hood) Start Source Vial (Ro 113-8452 HCl) Weigh Weighing (Anti-static precautions) Start->Weigh Open only in Hood Solubilize Solubilization (DMSO/Ethanol) Weigh->Solubilize Exposure Risk: Inhalation (Powder Drift) Weigh->Exposure If uncontrolled Absorb Risk: Transdermal (Solvent Carrier) Solubilize->Absorb If spilled Exp Experimental Use (In Vitro/In Vivo) Solubilize->Exp Sealed Container PPE_Check PPE Verification: Double Nitrile, Goggles, Resp Protection PPE_Check->Start Waste Disposal (HazMat Stream) Exp->Waste

Caption: Operational flow for Ro 113-8452. Yellow nodes indicate high-risk steps requiring engineering controls. Red nodes represent failure modes.

Figure 2: Mechanistic Impact (The Biological "Why") Understanding the pathway clarifies why exposure control is critical.

Mechanism PGI2 Endogenous Prostacyclin (PGI2) IP_Rec IP Receptor (Cell Surface) PGI2->IP_Rec Activates Signal cAMP Signaling IP_Rec->Signal Normal State Block BLOCKED (Potential Thrombotic Risk) IP_Rec->Block In presence of Ro Ro Ro 113-8452 (Antagonist) Ro->IP_Rec Inhibits (High Affinity) Ro->Block Effect Vasodilation & Platelet Inhibition Signal->Effect

Caption: Ro 113-8452 blocks the IP receptor, preventing natural vasodilation and platelet inhibition, necessitating strict handling to avoid systemic effects.

References

  • Jones, R. L., et al. (2006).[1] "Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations."[1] British Journal of Pharmacology, 149(5), 542–550.

  • Occupational Safety and Health Administration (OSHA). "Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs." United States Department of Labor.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.